Lisavanbulin

Catalog No.
S548478
CAS No.
1263384-43-5
M.F
C26H29N9O3
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisavanbulin

CAS Number

1263384-43-5

Product Name

Lisavanbulin

IUPAC Name

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide

Molecular Formula

C26H29N9O3

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1

InChI Key

NIPZLALJRAHABJ-IBGZPJMESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BAL-101553; BAL101553; BAL 101553; Lisavanbulin

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N

The exact mass of the compound Lisavanbulin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lisavanbulin blood-brain barrier penetration brain-plasma ratio

Author: Smolecule Technical Support Team. Date: February 2026

Reference BBB Penetration Data & Methodologies

The following data from studies on incretin receptor agonists illustrates standard approaches and metrics for evaluating brain uptake:

Parameter / Method Description Application Example (from Search Results)
Brain Influx Rate (Kᵢ) Unidirectional influx constant from blood to brain [1]. Non-acylated, non-PEGylated IRAs (exendin-4, lixisenatide) showed significant Kᵢ; acylated IRAs (liraglutide, semaglutide) did not [1] [2].
% Injected Dose per Gram Brain (%ID/g) Percentage of systemic dose taken up per gram of brain tissue [1]. Exendin-4 and DA-JC4 showed the highest %ID/g among tested IRAs [1] [2].
Capillary Depletion Distinguishes drug in brain parenchyma from drug trapped in capillaries [1]. Used to confirm that exendin-4 and DA-JC4 significantly reached brain parenchyma [1] [2].
Radiolabeled Tracers (¹²⁵I) Intravenous injection of radiolabeled drug to measure serum clearance and brain uptake over time [1] [2]. Pharmacokinetics of 9 incretin receptor agonists measured in CD-1 mice over 60 minutes [1] [2].

Experimental Workflow for BBB Penetration Studies

The methodology from these studies can be visualized as a standard workflow for assessing brain uptake:

G Start Drug Candidate A Administer IV Injection (e.g., ¹²⁵I-labeled compound) Start->A B Collect Blood & Brain Tissue at Time Points A->B C Quantify Drug Levels (Gamma Counting) B->C D Calculate Pharmacokinetic Parameters (Kᵢ, %ID/g) C->D E Perform Capillary Depletion Assay D->E F Analyze Data & Determine Brain-Plasma Ratio E->F

Experimental workflow for BBB penetration

How to Proceed with Lisavanbulin Research

To find the specific data you need, I suggest these approaches:

  • Check regulatory and trial documents: Search the European Medicines Agency (EMA) and clinical trial registries (ClinicalTrials.gov) for any submitted Investigator's Brochures or clinical study reports for this compound (also known as BAL1015).
  • Consult original literature: Conduct a targeted search on PubMed and other scientific databases for primary research articles on this compound's preclinical development.
  • Contact the developer directly: Reach out to the company developing this compound (Basilea Pharmaceutica) for specific preclinical data.

References

Clinical and Mechanistic Rationale for EB1 as a Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

The hypothesis that End-Binding Protein 1 (EB1) predicts response to lisavanbulin is grounded in the congruent roles of both the drug and the biomarker in regulating microtubule function.

  • This compound's Mechanism of Action: this compound is an orally available, brain-penetrant prodrug of avanbulin, a microtubule-targeting agent (MTA). Avanbulin binds to the colchicine site on tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation, which leads to tumor cell death. Its action on microtubule dynamics is distinct from other MTAs [1].
  • EB1's Role in Microtubule Dynamics: EB1 is a core microtubule plus-end-tracking protein (+TIP). It autonomously localizes to the growing ends of microtubules, where it binds to a GTP/GDP-Pi tubulin structure. EB1 serves as a central scaffold, recruiting a vast network of other regulatory proteins that collectively control microtubule dynamics, stability, and their interaction with cellular structures like kinetochores during cell division [2].
  • The Mechanistic Link: Preclinical data indicates that EB1 proteins can sensitize microtubules to the action of interacting agents by promoting "microtubule catastrophes" (the switch from growth to shrinkage) [1]. In glioblastoma (GBM), high EB1 expression is associated with disease progression and poor survival [1]. The proposed model suggests that EB1-high tumor cells exhibit a heightened dependence on precisely regulated microtubule dynamics for proliferation. This compound's disruptive action on this EB1-mediated regulatory network could therefore induce a more profound cytotoxic effect in these cells, explaining the correlation between EB1 positivity and treatment response [1] [3].

Clinical Evidence and Trial Data

The relationship between EB1 expression and response to this compound has been observed in early-phase clinical trials, as summarized in the table below.

Trial Phase Patient Population Key Findings on EB1 and Response Reference
Phase 1 Recurrent GBM/High-Grade Glioma (n=20) 2 of 3 EB1-positive patients showed long-lasting response; 1 patient with >80% tumor shrinkage lasting >3 years. [3]
Phase 1/2a Recurrent GBM/High-Grade Glioma (n=46) Profound, durable responses in a subset of patients with EB1-positive tumors. A response-predictive molecular signature was identified. [1]
Phase 2 (Ongoing) Recurrent EB1-positive GBM Uses a Simon Two-Stage design to prospectively validate EB1 as a biomarker. EB1-positivity defined as moderate/strong staining in ≥70% of tumor cells. [4]

Additional Clinical Trial Details:

  • Dosage: The Recommended Phase 2 Dose (RP2D) for patients with brain tumors was established at 30 mg/day of oral this compound [1]. An earlier study also used a dose of 25 mg/day [4].
  • Safety Profile: The most common treatment-related adverse events were nausea and fatigue. The maximum tolerated dose (MTD) for brain tumor patients was 30 mg/day, with dose-limiting toxicities including hallucinations and confusion at higher doses [1].
  • EB1 Prevalence: EB1-positive glioblastoma is estimated to represent approximately 5% of all cases [3].

Experimental Protocols for Biomarker Assessment

The ongoing phase 2 trial employs a standardized protocol for assessing patient eligibility based on EB1 status.

  • Objective: To select patients with recurrent glioblastoma whose archival tumor tissue is positive for EB1 protein expression.
  • Method: Immunohistochemistry (IHC) using a CE-marked Clinical Trial Assay [4].
  • Scoring Criteria: A patient's tumor is considered EB1-positive if it shows moderate to strong EB1-staining in at least 70% of tumor cells [4].
  • Additional Biomarker Development: Molecular profiling of tumor tissue is also performed using whole transcriptome sequencing (RNAseq) to refine and develop a potential RNA-based response signature [1] [4].

Visualizing the Mechanism and Biomarker Strategy

The following diagram illustrates the mechanistic relationship between this compound, microtubule dynamics, and the role of EB1 as a predictive biomarker.

This compound This compound Avanbulin Avanbulin This compound->Avanbulin Conversion Microtubule Microtubule Avanbulin->Microtubule Binds Tubulin Dynamics Dynamics Microtubule->Dynamics Disrupts Spindle Spindle Dynamics->Spindle Impairs Formation CellDeath CellDeath Spindle->CellDeath Induces EB1 EB1 EB1->Microtubule Binds & Regulates Biomarker Biomarker EB1->Biomarker High Expression Response Response Biomarker->Response Predicts

This diagram outlines the workflow for evaluating a glioblastoma patient's potential response to this compound based on their EB1 status.

GBMPatient GBMPatient TumorSample TumorSample GBMPatient->TumorSample Archival Tissue IHCAssay IHCAssay TumorSample->IHCAssay IHC Staining EB1Positive EB1Positive IHCAssay->EB1Positive ≥70% Staining EB1Negative EB1Negative IHCAssay->EB1Negative <70% Staining LisavanbulinTx LisavanbulinTx EB1Positive->LisavanbulinTx Enroll in Trial NoTx NoTx EB1Negative->NoTx Not Eligible Response Response LisavanbulinTx->Response Potential For

Key Takeaways and Future Directions

  • Promising Targeted Therapy: this compound represents a potential first-in-class targeted therapy for a subset of glioblastoma patients, a disease with currently limited treatment options [3].
  • Biomarker-Driven Approach: The correlation between EB1 positivity and clinical response in early trials underscores the importance of biomarker-driven patient selection in neuro-oncology [1] [3].
  • Ongoing Validation: The prospective, international phase 2 trial (NCT02490800) is critical for confirming the predictive power of EB1 and for potentially validating a more refined RNA-based biomarker signature [1] [4].

References

Lisavanbulin in vitro activity taxane-resistant cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Taxane Resistance: Mechanisms and Models

Since direct data on Lisavanbulin is unavailable, understanding the common mechanisms of taxane resistance and how they are experimentally modeled is crucial for designing studies on any novel agent. The table below summarizes key resistance mechanisms based on research in various cancer cell lines.

Mechanism of Resistance Description Relevant Cancer Types Key Molecules/Pathways
Drug Efflux Pumps Overexpression of membrane transporters that expel drugs from the cell. Breast, Ovarian, Prostate, NSCLC [1] MDR1 (P-glycoprotein), ABCC10 [1]
Tubulin Mutations & Isoform Expression Alterations in the drug target (β-tubulin) to reduce drug binding. Breast, Ovarian, Prostate, NSCLC, Pancreatic [1] βIII-tubulin, Tau [1]
Enhanced Survival Signaling Activation of cellular pathways that suppress apoptosis and promote cell survival. Ovarian, Prostate, Cervical, Nasopharyngeal [1] PI3K/AKT, Bcl-2/Bcl-XL, Survivin [1]
Altered Cell Cycle & Mitotic Checkpoints Dysregulation of proteins that control cell division and mitotic arrest. Ovarian, Breast [1] [2] PLK1, BUB1, BUBR1, MAD2 [1]

Experimental Workflow for Profiling Novel Agents

To evaluate this compound's activity, you would typically use a workflow that involves creating resistant models and conducting functional assays. The following diagram illustrates the key stages of this process.

Start Parental Cancer Cell Line Process Stepwise Drug Exposure (to Paclitaxel/Docetaxel) Start->Process Model Resistant Cell Line (IC50 confirmed) Process->Model Profile Profile Novel Compound (e.g., this compound) Model->Profile Analyze Functional & Mechanistic Analysis Profile->Analyze

Experimental workflow for profiling novel compounds in taxane-resistant models

Protocol for Generating Taxane-Resistant Cell Lines

A standard method for creating resistant models involves long-term, stepwise exposure to the drug [3] [2]. The following protocol is adapted from established techniques:

  • Selection Process: Culture parental cancer cells (e.g., MDA-MB-231, ZR-75-1) and expose them to a low concentration of taxane (e.g., Paclitaxel at its IC~10-20~, approximately 0.5 nM) for 48 hours [3].
  • Recovery and Escalation: Replace the medium with a drug-free one and allow the surviving cells to recover and proliferate. Once the cells are 80% confluent, passage them and expose them to a 1.5 to 2.0-fold higher drug concentration [3].
  • Confirmation of Resistance: Repeat the recovery and escalation cycles over several weeks until a stable resistant population is established. Confirm resistance by calculating the half-maximal inhibitory concentration (IC~50~) using cell viability assays (e.g., WST-1) and comparing it to the parental line. A significantly higher IC~50~ indicates successful resistance development [3] [2].
Profiling this compound Activity

Once resistant models are established, you can profile this compound:

  • Dose-Response Curves: Treat both parental and resistant cell lines with a range of this compound concentrations for 72 hours [2].
  • Viability Assays: Use a cell counting kit (e.g., CCK-8) to measure optical density and calculate the percentage of viable cells. Determine the IC~50~ values for this compound in each cell line through nonlinear regression analysis [3] [2].
  • Cross-Resistance Assessment: The resistance index (RI) can be calculated as RI = IC~50~ (Resistant) / IC~50~ (Parental). A lower RI for this compound compared to taxanes would suggest potential to overcome resistance [1] [2].

Research Recommendations

To proceed with your investigation into this compound, I suggest the following steps:

  • Consult Specialized Databases: Search for "this compound" or its development code "BAL101553" directly in scientific databases like PubMed, Google Scholar, and ClinicalTrials.gov.
  • Review Conference Proceedings: Check abstracts from recent major oncology conferences (e.g., AACR, ASCO, ESMO), as early-stage in vitro data is often presented there first.
  • Contact the Developer: Reach out to the company or academic institution developing this compound (Basilea Pharmaceutica), as they are the primary source for the most current and comprehensive preclinical data.

References

Comprehensive Application Notes and Protocols: EB1 Immunohistochemistry Testing in Glioblastoma Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EB1 in Glioblastoma and Clinical Significance

End-binding 1 protein (EB1), encoded by the MAPRE1 gene, is a core member of the microtubule plus-end tracking proteins (+TIPs) that regulates microtubule dynamics and stability. In the context of glioblastoma (GBM) - the most common and aggressive primary malignant brain tumor in adults - EB1 has emerged as a significant prognostic biomarker and therapeutic response predictor. EB1 overexpression correlates strongly with poor clinical outcomes, including reduced progression-free survival (PFS) and overall survival (OS) in GBM patients [1]. The protein plays a crucial role in GBM pathogenesis by promoting tumor cell migration, proliferation, and invasive capacity, all critical drivers of GBM aggressiveness and treatment resistance [1].

The clinical utility of EB1 immunohistochemistry (IHC) extends beyond prognostic stratification to potentially guide treatment selection. Recent evidence indicates that EB1 overexpression may predict enhanced sensitivity to specific microtubule-targeting agents, including Vinca alkaloids and novel tubulin-binding compounds like BAL101553 (the prodrug of BAL27862) [1] [2]. EB1 expression in GBM tissue exhibits a characteristic cytoplasmic staining pattern when evaluated by IHC, allowing for standardized assessment and scoring in clinical and research settings [1]. The established role of EB1 in GBM progression and treatment response underscores the value of robust, standardized IHC protocols for its detection and quantification in tumor tissues.

Table 1: Clinical Significance of EB1 in Glioblastoma

Aspect Findings Clinical Implications
Prognostic Value EB1 overexpression correlates with poor overall survival (p < 0.001) and progression-free survival (p < 0.001) in GBM patients [1] Identifies high-risk patients who may benefit from more aggressive treatment approaches
Biological Function Promotes cell migration and proliferation; EB1 downregulation inhibits these processes in vitro [1] EB1 contributes to GBM aggressiveness and invasiveness
Therapeutic Predictivity Enhanced response to Vinca-alkaloids and BAL101553 in EB1-overexpressing tumors [1] [2] Potential biomarker for selecting patients who may respond to specific microtubule-targeting agents
Expression in GBM 73% of GBM specimens show positive EB1 staining (scores 1+ to 3+); not detected in normal astrocytes [1] EB1 is a tumor-specific marker with minimal expression in normal brain tissue

Materials and Equipment

Reagents and Antibodies
  • Primary antibody: Mouse monoclonal anti-EB1 antibody (Clone 5, BD Biosciences) OR Rabbit polyclonal anti-EB1 antibody (Clone H-70, Santa Cruz Biotechnology) [1]
  • Secondary detection system: HRP-labeled polymer conjugated to secondary anti-mouse or anti-rabbit immunoglobulins
  • DAB substrate: Liquid DAB+ Substrate Chromogen System
  • Buffer solutions:
    • 10 mM citrate buffer (pH 6.0) or 1 mM EDTA (pH 8.0) for antigen retrieval
    • Phosphate-buffered saline (PBS), pH 7.4-7.6
    • 3% hydrogen peroxide in methanol for endogenous peroxidase blocking
  • Hematoxylin for counterstaining
  • Graded ethanol series (70%, 95%, 100%) for dehydration
  • Xylene for clearing
  • Mounting medium (aqueous and resin-based)
Equipment and Supplies
  • Microtome for sectioning paraffin-embedded tissues
  • Electrically charged slides (e.g., poly-L-lysine-coated or silanized)
  • Slide warmer or incubator set at 37-60°C
  • Automatic or manual staining system with humidity chamber
  • Antigen retrieval apparatus (commercial decloaking chamber, pressure cooker, or water bath)
  • Light microscope with 4×, 10×, 20×, and 40× objectives
  • Digital slide scanning system (optional for image analysis)

Detailed EB1 IHC Protocol

The following protocol has been optimized for EB1 detection in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections based on established methodologies [1] [3]. The entire experimental workflow is visualized in Figure 1.

G cluster_0 Critical Steps Requiring Optimization Start Start with FFPE GBM Tissue S1 Sectioning (4-5 μm thickness) Start->S1 S2 Bake slides 60°C for 30-60 min S1->S2 S3 Deparaffinization (Xylene, graded ethanol) S2->S3 S4 Antigen Retrieval Citrate buffer, pH 6.0 95-100°C, 20 min S3->S4 S5 Peroxidase Blocking 3% H₂O₂, 10 min S4->S5 S6 Primary Antibody Anti-EB1 clone 5 Room temp, 60 min S5->S6 S7 Secondary Detection HRP-polymer system Room temp, 30 min S6->S7 S8 DAB Development Monitor microscopically 1-10 min S7->S8 S9 Counterstain Hematoxylin, 1-2 min S8->S9 S10 Dehydration Graded ethanol, xylene S9->S10 S11 Mounting Aqueous mounting medium S10->S11 End Microscopic Evaluation S11->End

Figure 1: Experimental workflow for EB1 immunohistochemistry in glioblastoma tissue sections. Critical steps requiring optimization are highlighted in green.

Sample Preparation and Sectioning
  • Tissue fixation: Use 10% neutral buffered formalin for 24-48 hours followed by standard processing and paraffin embedding [3].
  • Sectioning: Cut 4-5 μm thick sections using a microtome and transfer to electrically charged slides.
  • Drying: Incubate slides at 60°C for 30-60 minutes to enhance tissue adhesion.
Deparaffinization and Rehydration
  • Immerse slides in xylene for 10 minutes (repeat twice with fresh xylene)
  • Rehydrate through graded ethanol series:
    • 100% ethanol (twice, 2 minutes each)
    • 95% ethanol (twice, 2 minutes each)
    • 70% ethanol (once, 2 minutes)
  • Rinse briefly in distilled water before antigen retrieval
Antigen Retrieval
  • Place slides in preheated citrate buffer (10 mM, pH 6.0) or 1 mM EDTA (pH 8.0)
  • Perform heat-induced epitope retrieval using one of these methods:
    • Pressure cooker: 95-100°C for 20 minutes
    • Water bath: 95-100°C for 20 minutes
    • Steamer: 95-100°C for 30 minutes
  • Cool slides in retrieval solution for 20-30 minutes at room temperature
  • Rinse gently with PBS (pH 7.4-7.6)
Immunostaining Procedure
  • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 10 minutes at room temperature
  • Rinse with PBS (3 changes, 2 minutes each)
  • Apply primary anti-EB1 antibody at optimized dilution (typically 1:100-1:500 for clone 5) and incubate for 60 minutes at room temperature in a humidity chamber [1]
  • Rinse with PBS (3 changes, 2 minutes each)
  • Apply HRP-labeled polymer conjugated to secondary antibodies for 30 minutes at room temperature
  • Rinse with PBS (3 changes, 2 minutes each)
  • Develop with DAB substrate for 1-10 minutes (monitor development microscopically)
  • Rinse with distilled water to stop reaction
Counterstaining and Mounting
  • Counterstain with hematoxylin for 1-2 minutes
  • Rinse in running tap water for 5 minutes
  • Dehydrate through graded ethanol series (70%, 95%, 100% - 30 seconds each)
  • Clear in xylene (twice, 2 minutes each)
  • Mount with resinous mounting medium and coverslip

Data Analysis and Interpretation

EB1 Scoring System

EB1 expression should be evaluated based on the intensity and distribution of cytoplasmic staining in tumor cells using a semi-quantitative four-tier scoring system validated in GBM [1]:

Table 2: EB1 IHC Scoring Criteria for Glioblastoma

Score Staining Intensity Percentage of Positive Tumor Cells Interpretation
0 No staining <5% Negative
1+ Weak 5-25% Low expression
2+ Moderate 26-50% Moderate expression
3+ Strong >50% High expression
Interpretation Guidelines
  • Positive control: Normal intestinal epithelium or previously validated EB1-positive GBM sample should show characteristic cytoplasmic staining [1]
  • Negative control: Replacement of primary antibody with isotype-matched IgG should yield no specific staining
  • Specificity validation: Staining patterns should be validated using a second independent antibody (e.g., clone H-70) [1]
  • Assessment area: Evaluate staining in viable tumor regions, avoiding necrotic areas
  • Scoring consistency: For heterogeneous tumors, score the region with highest staining intensity (hot spot method)

The relationship between EB1 scoring and clinical interpretation is summarized in Figure 2, which illustrates the decision-making process for prognostic and therapeutic applications.

G cluster_0 Therapeutic Implications Start EB1 IHC Staining Assessment S1 Score 0 Negative Start->S1 No staining S2 Score 1+ Low Expression Start->S2 Weak staining 5-25% cells S3 Score 2+ Moderate Expression Start->S3 Moderate staining 26-50% cells S4 Score 3+ High Expression Start->S4 Strong staining >50% cells C1 Favorable prognosis Consider standard therapy S1->C1 C2 Intermediate prognosis Standard therapy S2->C2 C3 Poor prognosis Consider aggressive treatment S3->C3 C4 Poor prognosis Consider microtubule-targeting agents S4->C4

Figure 2: EB1 IHC scoring algorithm and clinical interpretation guide for glioblastoma samples. High EB1 expression (scores 2+ and 3+) correlates with poor prognosis and may predict response to microtubule-targeting therapies.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for EB1 Immunohistochemistry

Problem Possible Causes Solutions

| Weak or no staining | Inadequate antigen retrieval Antibody concentration too low Over-fixed tissue | Optimize retrieval time/temperature Titrate antibody concentration Extend retrieval time | | High background | Antibody concentration too high Insufficient blocking Over-development with DAB | Titrate antibody Optimize blocking serum Monitor DAB development microscopically | | Non-specific nuclear staining | Cross-reactivity with similar epitopes Antibody concentration too high | Use validated specific clones Reduce antibody concentration | | Inconsistent staining | Variable section thickness Inconsistent retrieval conditions Edge effects | Standardize section thickness Use automated retrieval system Ensure even reagent coverage |

Research and Clinical Applications

EB1 IHC has significant utility in both basic research and potential clinical applications:

  • Prognostic stratification: EB1 overexpression identifies GBM patients with significantly worse prognosis (median OS 13.2 months for entire cohort, but significantly reduced for high EB1 expressers) [1]
  • Therapeutic prediction: EB1 overexpression correlates with enhanced response to Vinca-alkaloid chemotherapy and novel tubulin-binding agents like BAL101553 [1] [2]
  • Mechanistic studies: EB1 IHC enables investigation of microtubule dynamics in GBM invasion and migration pathways
  • Preclinical modeling: EB1 expression evaluation in patient-derived xenografts and neurosphere cultures helps maintain biologically relevant models [3]

The prognostic significance of EB1 in GBM is substantial, with multivariate analysis demonstrating that EB1 expression remains an independent prognostic factor both for overall survival (p < 0.001, Hazard Ratio: 1.583) and progression-free survival (p = 0.001, Hazard Ratio: 1.458) after adjustment for clinical factors like Karnofsky performance status and gender [1].

References

Lisavanbulin RNA-seq predictive gene signature analysis

Author: Smolecule Technical Support Team. Date: February 2026

Lisavanbulin and Its Predictive Biomarker

This compound (BAL101553) is a novel small molecule prodrug that is converted to its active form, BAL27862. It destabilizes microtubules and promotes tumor cell death. As it can penetrate the blood-brain barrier, it is a candidate for treating glioblastoma (GBM) [1].

Initial Phase 1 studies suggested that strong expression of the end-binding protein 1 (EB1) in GBM tissue, detected by immunohistochemistry (IHC), might be associated with treatment response [1]. However, a subsequent Phase 2a study prospectively testing EB1 as a predictive biomarker found it did not sufficiently enrich for patient response [1].

Instead, RNA sequencing (RNA-seq) analysis of archival GBM tissues identified a more robust predictive signature [1]:

  • A five-gene signature was discovered that predicts response to this compound.
  • This signature is characterized by downregulation of homeobox genes, which may be involved in controlling microtubule dynamics.
  • The predictive power of this RNA-seq signature appears to be independent of the IDH mutation status of the tumor.

The table below summarizes the key findings from the clinical study.

Aspect Finding
Drug Candidate This compound (BAL101553, prodrug of BAL27862) [1]
Mechanism of Action Microtubule destabilization, spindle assembly checkpoint modulation [1]
Initial Candidate Biomarker EB1 protein expression (by IHC) [1]
Identified Predictive Biomarker A five-gene RNA-seq signature with homeobox gene downregulation [1]
Study Conclusion RNA-seq signature warrants further evaluation as a predictive biomarker [1]

Experimental Protocol for Biomarker Analysis

The following workflow outlines the key steps for identifying and validating an RNA-seq-based predictive gene signature, based on the general methodology used in the this compound study and standard practices in the field.

G cluster_1 Laboratory Wet-Lab Procedures cluster_2 Computational Analysis start Patient Cohort & Archival Tissue sec1 Section 1: RNA Extraction & Library Prep start->sec1 sec2 Section 2: Sequencing & Data Generation sec1->sec2 rna_extract Total RNA Extraction (Using TRIzol or kits) sec1->rna_extract sec3 Section 3: Bioinformatics Analysis sec2->sec3 seq_platform High-Throughput Sequencing (e.g., Illumina platform) sec2->seq_platform sec4 Section 4: Signature Validation sec3->sec4 align Read Alignment (to a reference genome) sec3->align end Validated Predictive Signature sec4->end val_cohort Validation in Independent Patient Cohort sec4->val_cohort rna_qual RNA Quality Control (Spectrophotometry/Bioanalyzer) rna_extract->rna_qual lib_prep RNA-seq Library Preparation (mRNA enrichment, cDNA synthesis, adapter ligation, PCR amplification) rna_qual->lib_prep lib_qual Library Quantification (Qubit, Bioanalyzer, qPCR) lib_prep->lib_qual raw_data Raw Data Output (FASTQ files) seq_platform->raw_data quant Gene Expression Quantification (Read counting per gene) align->quant diff_exp Differential Expression Analysis (Responders vs. Non-responders) quant->diff_exp sig_id Predictive Signature Identification (Machine learning/statistical modeling) diff_exp->sig_id func_val Functional Validation (e.g., in vitro or in vivo models) val_cohort->func_val

Section 1: RNA Extraction and Library Preparation

This section covers the initial wet-lab procedures to prepare RNA for sequencing [2] [3] [4].

  • RNA Extraction & Quality Control: Isolate total RNA from archival GBM tissue samples (e.g., FFPE blocks or frozen tissue) using a standardized method like TRIzol reagent or commercial kits [3]. Assess RNA quality and concentration using UV-visible spectroscopy (e.g., Nanodrop) and an instrument like a Bioanalyzer to determine RNA Integrity Number (RIN) [2] [4].
  • cDNA Library Preparation:
    • mRNA Enrichment: Isolate messenger RNA (mRNA) from total RNA using poly-T oligo-conjugated magnetic beads that bind to the poly-A tails [4].
    • cDNA Synthesis: Convert the purified mRNA into complementary DNA (cDNA) using reverse transcriptase and random hexamer primers [2] [4].
    • Adapter Ligation and Amplification: Fragment the cDNA, ligate platform-specific adapter sequences, and amplify the library using polymerase chain reaction (PCR). Barcodes (indexes) are added at this stage to allow multiplexing of multiple samples in a single sequencing run [2] [4].
  • Library Quality Control: Quantify the final cDNA library using methods like Qubit fluorometry and check its size distribution with a Bioanalyzer to ensure it meets the specifications for sequencing [3] [4].
Section 2: Sequencing and Data Generation
  • High-Throughput Sequencing: Load the pooled, barcoded libraries onto a high-throughput sequencing platform, such as Illumina, for short-read sequencing [4]. The study for this compound used this method on archival tissues [1].
  • Raw Data Output: The sequencing instrument generates raw data files in FASTQ format. These files contain the nucleotide sequences of all the reads (fragments) along with a quality score for each base [4].
Section 3: Bioinformatics Analysis

This phase involves computational processing of the raw data to extract biological insights [4].

  • Read Alignment: Map the sequenced reads from the FASTQ files to a reference human genome (e.g., GRCh38) using alignment tools like STAR. This step determines the genomic origin of each read [4].
  • Gene Expression Quantification: Use software tools (e.g., RSEM, featureCounts) to count the number of reads aligned to each gene, generating a count matrix. These raw counts represent the initial measure of gene expression levels for each sample [4].
  • Differential Expression and Signature Identification: Compare gene expression counts between patient groups (e.g., responders vs. non-responders to this compound) to identify differentially expressed genes (DEGs). Subsequently, machine learning or statistical modeling (as in the this compound study) is applied to define a compact, predictive gene signature from these DEGs [1] [4].
Section 4: Signature Validation
  • Independent Cohort Validation: The predictive performance of the gene signature must be tested in a separate, independent cohort of patients to confirm its robustness and general applicability [1].
  • Functional Validation: While not always required for a predictive biomarker, understanding the signature's biological role can be valuable. This could involve experimental validation in GBM cell lines or animal models to see if modulating the signature genes affects sensitivity to this compound [5].

Key Considerations for RNA-seq Predictive Biomarker Development

The following table outlines critical factors to ensure the success and reliability of an RNA-seq-based biomarker program.

Consideration Description & Best Practice
Sample Quality Archival tissue quality is paramount. Degraded RNA can severely impact data quality and lead to false conclusions. Rigorous QC is essential [2].
Experimental Design Include a sufficient number of biological replicates to account for natural variation and ensure the findings are statistically sound [2].
Sequencing Depth Find a balance between obtaining enough reads per sample to reliably quantify gene expression and the cost of sequencing. Low depth can miss important signals [2].
Data Analysis Pipeline Use established, reproducible bioinformatics tools and pipelines for read alignment, quantification, and differential expression to ensure consistency and accuracy [4].

Conclusion and Future Directions

The discovery of an RNA-seq-derived gene signature for this compound represents a significant step toward personalized medicine for GBM. This signature, characterized by homeobox gene downregulation, requires validation in larger, prospective clinical trials.

Future work should focus on confirming this signature's predictive power and understanding its biological mechanism. If successful, it could enable the selection of GBM patients most likely to benefit from this compound, improving clinical outcomes and accelerating the drug's development pathway.

References

Application Notes: Lisavanbulin in Glioblastoma PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Lisavanbulin (BAL101553) is an orally bioavailable, small-molecule tumor checkpoint controller and the prodrug of its active moiety, avanbulin (BAL27862) [1]. Avanbulin is a microtubule-destabilizing agent that binds to the colchicine site of tubulin, a site not targeted by other approved microtubule-targeting agents (MTAs) [2] [1]. Its unique mechanism of action results in distinct effects on microtubule organization, leading to the activation of the spindle assembly checkpoint and promotion of tumor cell death [3]. A key characteristic of this compound is its excellent penetration of the blood-brain barrier, achieving therapeutically relevant concentrations in the brain, as demonstrated in preclinical models [1]. This makes it a promising candidate for the treatment of glioblastoma (GBM), an area of high unmet need.

2. Key Findings in GBM PDX Models Preclinical studies using the Mayo Clinic panel of IDH-wildtype GBM PDX models have been instrumental in defining the spectrum of sensitivity to this compound and optimizing its deployment schedule alongside standard-of-care (SOC) therapies [1]. The efficacy and optimal scheduling of this compound, both as a monotherapy and in combination with radiation therapy (RT) and temozolomide (TMZ), were assessed in mice bearing orthotopic tumors.

The table below summarizes the key efficacy findings from these PDX studies.

PDX Model Treatment Group Median Survival (Days) Statistical Significance (P-value) Key Findings
GBM6 RT alone 69 Baseline [1]
This compound + RT 90 0.0001 Maximal benefit required prolonged dosing from RT start [1]
GBM150 RT alone 73 Baseline [1]
This compound + RT 143 0.06
GBM39 RT + TMZ 249 Baseline [1]
RT + TMZ + this compound 502 0.0001 Significant survival extension in combination [1]
GBM26 RT + TMZ 121 Baseline [1]
RT + TMZ + this compound 172 0.04
Multiple (14 tested) This compound Monotherapy Extended 9-84% < 0.01 (in 9/14 models) Demonstrated broad activity as a single agent [1]

3. Pharmacokinetics and Pharmacodynamics

  • Brain Penetration: Pharmacokinetic analysis in FVB wild-type and transgenic mice showed excellent brain distribution. Following a single oral dose of 30 mg/kg this compound, the brain-to-plasma ratios for avanbulin were 1.3 and 1.6 at 2- and 6-hours post-dose, respectively, confirming significant exposure in the brain [1].
  • Mechanism of Action: Flow cytometry and immunohistochemical analyses on treated PDX models demonstrated that this compound's efficacy is associated with mitotic arrest, as evidenced by a significant increase in phospho-histone H3, a marker of mitosis [1].

4. Predictive Biomarker Exploration Preclinical data has suggested End-binding protein 1 (EB1) as a potential predictive biomarker for this compound response. In an orthotopic mouse model with GBM6-derived experimental gliomas, mice with EB1-high tumors showed a significantly longer survival after this compound treatment compared to those with EB1-downregulated tumors [2]. This survival benefit was attributed to the action of this compound on GBM stem-like cells. A phase 1/2a clinical study also reported the description of a response-predictive molecular signature, warranting further exploration [2].

Experimental Protocols

Protocol 1: Evaluating this compound Efficacy in Orthotopic GBM PDX Models

This protocol outlines the steps for assessing the efficacy of this compound in intracranial GBM models.

1. Materials

  • Animals: Female athymic nude mice (e.g., strain code 553 from Charles River), aged 6-7 weeks.
  • PDX Models: GBM PDX lines (e.g., from the Mayo Clinic collection) maintained and implanted intracranially as previously described [1].
  • Drug Formulation: this compound (BAL101553) is formulated in 0.9% sodium chloride (NaCl) in 10% water for injection, with pH adjusted to 5.0 using sodium acetate [1].
  • Control & SOC Agents: Temozolomide (TMZ) suspended in Ora-Plus; Radiation source (e.g., 137Cs).

2. Methods

  • Treatment Initiation: Dosing begins after the establishment of orthotopic tumors.
  • Dosing Schedule:
    • This compound: Administered daily by oral gavage. A dose of 30 mg/kg in a 10 mL/kg volume has been used effectively [1].
    • Radiation Therapy: Delivered to the entire head of unanesthetized mice, immobilized in a plastic restraint. The remainder of the body is shielded with a lead block. Dose and schedule vary by study (e.g., see Supplementary Table S1 in [1]).
    • Temozolomide: Administered according to the specific study design.
  • Optimal Scheduling Note: For combination with RT, prolonged this compound dosing from the start of RT until the moribund endpoint is required for maximal benefit. Similarly, extended administration is key for efficacy in RT/TMZ combinations [1].
  • Endpoint Monitoring: Mice are observed daily and euthanized at the moribund state. Survival is the primary endpoint.

Protocol 2: Pharmacokinetic Analysis of Avanbulin in Plasma and Brain

This protocol describes the method for determining avanbulin concentrations in biological samples.

1. Materials

  • Animals: Mice (e.g., FVB wild-type, triple knockout, or tumor-bearing athymic nude mice).
  • Dosing Solution: this compound, formulated as above.
  • Sample Collection Tubes: Heparinized or EDTA tubes for blood collection.
  • LC-MS/MS System: Equipped with a suitable column (e.g., Phenomenex Synergi Polar-RP column, 75 × 2 mm, 4 μm).

2. Methods

  • Dosing and Sampling: Administer a single dose of this compound (e.g., 30 mg/kg orally). Euthanize mice at predetermined time points (e.g., 2h, 6h, and a series up to 24h).
  • Sample Collection: Collect blood via cardiac puncture. Separate plasma by centrifugation (e.g., 3500 rpm at 4°C for 15 min). Surgically remove brains and place them in pre-weighed tubes.
  • Sample Storage: Store plasma and brain samples at -20°C or -80°C until analysis.
  • LC-MS/MS Analysis:
    • Sample Preparation: Homogenize brain samples with equivalents of water. For analysis, samples can be spiked with an internal standard (e.g., palbociclib or avanbulin-D5/lisavanbulin-D4). Proteins are precipitated using ice-cold ethyl acetate or methanol.
    • Chromatography: The extracted supernatant is dried, reconstituted in mobile phase, and injected into the HPLC system.
    • Detection: Use positive-ionization mode with mass transitions of 388.18 > 276.96 for avanbulin [1].
    • Quantification: Use a standard curve prepared in the appropriate matrix (e.g., mouse plasma, brain homogenate) for back-calculation of analyte concentrations.

Visual Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action for this compound.

Diagram 1: In Vivo Efficacy Study Workflow This diagram outlines the key steps in a typical orthotopic PDX study to evaluate this compound.

G In Vivo Efficacy Study Workflow cluster_treatments Treatment Groups Start Intracranial Implantation of GBM PDX A Tumor Establishment (Confirm by MRI if needed) Start->A B Randomize Animals into Treatment Groups A->B C Initiate Dosing Regimen B->C D Daily Monitoring (Health & Moribund State) C->D C1 C1 C->C1 Group 1 C2 This compound Monotherapy C->C2 Group 2 C3 This compound + RT/TMZ C->C3 Group 3 E Endpoint: Euthanize & Collect Tissues D->E C1->D C2->D C3->D Vehicle Vehicle Control Control , fillcolor= , fillcolor=

Diagram 2: Proposed Mechanism of this compound This diagram illustrates the molecular mechanism of this compound and its potential biomarker.

G Proposed Mechanism of this compound This compound Oral this compound (BAL101553) Prodrug Avanbulin Avanbulin (BAL27862) Active Moisty This compound->Avanbulin Conversion Microtubule Binds Tubulin at Colchicine Site Avanbulin->Microtubule Effect1 Microtubule Destabilization Microtubule->Effect1 Effect2 Activation of Spindle Assembly Checkpoint Effect1->Effect2 Outcome Mitotic Arrest & Tumor Cell Death Effect2->Outcome Biomarker Potential Biomarker: EB1 Protein Level Biomarker->Avanbulin  Predicts  Response

Conclusion

The data from GBM PDX models provides strong evidence for the efficacy of this compound, both as a monotherapy and in combination with standard radiotherapy and temozolomide. The critical importance of dosing schedule and duration has been established, which should inform the design of future clinical trials. Its unique mechanism of action, distinct from other MTAs, and its excellent brain penetration make it a compelling candidate for GBM treatment. The identification of EB1 as a potential predictive biomarker could enable the selection of patient populations most likely to benefit from therapy. The Glioblastoma Foundation's acquisition of this compound in late 2024 is expected to accelerate its clinical development in the United States [3].

References

Application Notes: Phase 2 Trial of Lisavanbulin in EB1-Positive rGBM

Author: Smolecule Technical Support Team. Date: February 2026

1. Scientific Rationale and Preclinical Evidence The end-binding 1 (EB1) protein, a key regulator of microtubule dynamics, is overexpressed in a subset of glioblastomas and is correlated with poor prognosis [1]. Preclinical studies demonstrate that EB1 overexpression promotes tumor cell migration, proliferation, and accelerates tumor growth in mouse models [1]. Importantly, EB1 expression has emerged as a predictive biomarker for response to specific microtubule-targeting agents. In orthotopic mouse models, EB1-high glioblastomas showed significantly longer survival when treated with lisavanbulin compared to EB1-low tumors [2]. This suggests that targeting the EB1-microtubule axis can exploit a key vulnerability in this aggressive tumor subtype.

2. Clinical Trial Evidence and Benchmarking A recent phase 1/2a study (NCT02490800) of oral this compound in patients with recurrent high-grade glioma, including GBM, provides strong foundational data [2].

  • Recommended Phase 2 Dose (RP2D): 30 mg once daily for patients with brain tumors.
  • Safety Profile: The most common treatment-related adverse events were nausea and fatigue. Dose-limiting toxicities at higher doses included reversible neurologic effects such as confusion and hallucinations [2].
  • Efficacy Signal: The trial reported "profound, durable responses in a subset of patients with recurrent refractory grade 4 astrocytoma or glioblastoma" [2].

For a single-arm Phase 2 trial in rGBM, a target Objective Response Rate (ORR) of >25% is recommended to demonstrate convincing antitumor activity, based on a historical benchmark ORR of 7.6% for cytotoxic agents like lomustine and temozolomide [3].

Detailed Clinical Trial Protocol

Protocol Title: A Phase 2, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of this compound in Patients with EB1-Positive Recurrent Glioblastoma

1. Study Schema and Design A single-arm, multicenter trial evaluating the efficacy of oral this compound in adults with EB1-positive, recurrent IDH-wildtype GBM.

The diagram below illustrates the patient journey through the study.

G Screening Screening: EB1 IHC Testing Eligibility Confirmation Enrollment Enrollment Screening->Enrollment Treatment Treatment Phase: Oral this compound 30mg/day (21-day cycles) Enrollment->Treatment Efficacy Efficacy Assessment: MRI q2 cycles (RANO criteria) Treatment->Efficacy Ongoing FollowUp Safety Follow-up Treatment->FollowUp PD or Toxicity Efficacy->Treatment No PD Survival Survival Follow-up Efficacy->Survival PD FollowUp->Survival

2. Key Eligibility Criteria The table below outlines the core inclusion and exclusion criteria for patient selection.

Category Criterion

| Inclusion | Histologically-confirmed IDH-wildtype GBM at first or second recurrence. Confirmed EB1-positive tumor (by central IHC review). Age ≥ 18 years. Karnofsky Performance Status (KPS) ≥ 70. Adequate bone marrow, liver, and renal function. | | Exclusion | Prior treatment with bevacizumab or other VEGF inhibitors [4]. More than two prior lines of systemic therapy. Evidence of recent intracranial hemorrhage. Uncontrolled significant medical illness. |

3. Study Objectives and Endpoints

Objective Primary Endpoint Secondary Endpoints

| Efficacy | Objective Response Rate (ORR) (Percentage of patients with CR or PR per RANO criteria) | Overall Survival (OS) Progression-Free Survival (PFS) at 6 months Duration of Response (DOR) | | Safety | Incidence and severity of Adverse Events (AEs) graded per NCI CTCAE v5.0 | |

4. Biomarker Assessment Protocol

  • Specimen Type: Archival tumor tissue from initial diagnosis or recurrence (preferred).
  • Methodology: Immunohistochemistry (IHC) performed centrally.
  • Primary Antibody: Clone 5 anti-EB1 antibody (BD Bioscience) [1].
  • Scoring System: A semi-quantitative scoring system (0 to 3+) will be used. A score of 2+ or 3+ is required for eligibility, as these scores were associated with worse survival and are predictive of drug response in models [1].

5. Statistical Considerations

  • Sample Size: A sample size of ≥40 patients is recommended to demonstrate statistical significance compared to historical controls with high confidence (p < 0.01) and power (>80%), assuming a target ORR of >25% [3].
  • Analysis: The primary ORR analysis will be performed on the Full Analysis Set. A two-sided 95% confidence interval will be calculated. OS and PFS will be estimated using the Kaplan-Meier method.

Experimental Methodology Details

EB1 Immunohistochemistry Protocol

  • Tissue Preparation: 4-5 μm sections from formalin-fixed, paraffin-embedded (FFPE) tumor blocks.
  • Antigen Retrieval: Heat-induced epitope retrieval in citrate buffer (pH 6.0).
  • Staining: Incubate with primary anti-EB1 antibody, followed by appropriate biotinylated secondary antibody and streptavidin-HRP detection. DAB is used as the chromogen.
  • Negative Control: Isotype-matched IgG under identical conditions [1].
  • Scoring: A pathologist, blinded to clinical data, will score the staining based on intensity and distribution. Cytoplasmic staining is evaluated [1].

Discussion and Future Directions

This protocol presents a biomarker-driven strategy for a patient population with a high unmet need. The selection of EB1-positive patients enriches for those most likely to benefit from this compound, potentially improving trial success rates and accelerating drug development.

Future directions may include:

  • Exploring this compound in combination with other agents, such as radiotherapy or temozolomide, in newly diagnosed GBM settings [2].
  • Correlative studies to further refine the predictive biomarker signature, potentially incorporating genetic and protein expression analysis beyond EB1 IHC [2].
  • Investigation of the interplay between EB1 expression and the tumor immune microenvironment to identify potential synergy with immunotherapies.

References

Application Notes & Protocol for Lisavanbulin IV Infusion

Author: Smolecule Technical Support Team. Date: February 2026

Indication: Investigational treatment for recurrent glioblastoma and platinum-resistant/refractory ovarian, fallopian tube, or primary peritoneal cancer [1]. Drug: Lisavanbulin (BAL101553), a prodrug of the active compound Avanbulin, a microtubule-destabilizing agent [1]. Objective: To provide detailed methodology for the administration of this compound via 48-hour continuous IV infusion using an elastomeric pump at the recommended Phase 2 dose (RP2D) of 70 mg/m² [1].


Recommended Dosage and Administration

The administration parameters are standardized based on the Phase 2a clinical trial design [1].

Table 1: Dosage and Schedule

Parameter Specification
Patient Population Adults with recurrent glioblastoma or platinum-resistant/refractory ovarian cancer [1]
Recommended Phase 2 Dose (RP2D) 70 mg/m² [1]
Infusion Duration 48 hours (continuous) [1]
Treatment Cycle Administered on Days 1, 8, and 15 of a 28-day cycle [1]
Minimum Treatment 2 cycles. Patients with objective response or stable disease may continue until progression or unacceptable toxicity [1]
Materials and Equipment

Gathering the correct materials is critical for protocol execution.

Table 2: Equipment and Supplies

Item Specification / Model (if known) Purpose
This compound Solution Prepared per pharmacy protocol Active pharmaceutical ingredient
Elastomeric Pump Baxter models 2C4711K or 2C1009KP/2C4009K [1] Primary infusion device
Venous Access Implantable venous access system (e.g., port) [1] Drug delivery to bloodstream
Infusion Line Pump-specific, with flow restrictor Connects pump to patient
Elastomeric Pump Setup and Principle of Operation

The pump operates on physical principles without external power [2] [3].

G Start Pump Preparation Step1 1. Fill Elastomeric Balloon with this compound Solution Start->Step1 Step2 2. Balloon Elastic Recoil Creates Constant Pressure Step1->Step2 Step3 3. Drug Flows Through Flow Restrictor (Capillary) Step2->Step3 Step4 4. Infusion to Patient via Central Venous Access Step3->Step4 Factor1 Factors Influencing Flow: • Restrictor Length/Diameter • Fluid Viscosity • Temperature Step3->Factor1 Factor2 Key Considerations: • Flow restrictor taped to skin • Pump kept at room temperature • Balloon deflation indicates progress Step4->Factor2

Technical Notes on Flow Control [2]:

  • Flow Restrictor: A capillary tube within the infusion line is the critical component controlling the flow rate. The rate is inversely proportional to the length and directly proportional to the radius of the tube (following the Hagen-Poiseuille law).
  • Pressure Source: The pressure is generated by the continuous elastic recoil of the filled balloon reservoir.
  • Temperature Sensitivity: The flow rate changes by approximately ±2% per 1°C (1.8°F) change in temperature. The flow restrictor must be taped securely to the patient's skin to stabilize at body temperature and mitigate ambient temperature fluctuations [2] [3].
  • Height Difference: The pump should be maintained at the same level as the distal connection site (e.g., the chest port) during infusion, as height differences can affect the pressure gradient and flow rate [2].
Step-by-Step Infusion Protocol

A. Preparation and Initiation

  • Calculate Dose: Determine the total volume of this compound solution required based on the 70 mg/m² dose and the patient's body surface area [1].
  • Aseptic Fill: Under aseptic conditions, fill the elastomeric balloon with the calculated volume of drug solution via the pump's fill port [3].
  • Purge Line: Prime the infusion line to remove air according to the pump manufacturer's instructions.
  • Patient Connection: Connect the pump's patient connector to the patient's implanted venous access system [1] [3].
  • Secure Flow Restrictor: Tape the flow restrictor firmly against the patient's skin to ensure consistent temperature regulation [3].
  • Start Infusion: Open the clamp on the infusion line to initiate the 48-hour continuous infusion [3].

B. Patient Monitoring and Management During Infusion Educate patients to ensure proper administration in an outpatient setting [3]:

  • Pump Positioning: Wear the pump in a provided fanny pack between the armpits and hips. Avoid placing it under blankets or direct sunlight.
  • Activity: Normal light activities and walking are permitted. Avoid strenuous exercise, swimming, saunas, and contact sports.
  • Showering: Protect the pump and the access site from water using a plastic bag and a waterproof dressing.
  • Flow Verification: Approximately 18-24 hours after initiation, the balloon should show slight deflation and wrinkling. If no change is observed, patients should check for kinks or clamps on the tubing and contact their healthcare provider [3].

C. Completion and Disconnection

  • The infusion is complete when the balloon is fully deflated, which typically occurs around 48 hours (with a possible range of 42-52 hours) [3].
  • Disconnect the pump from the patient's venous access using aseptic technique [3].
  • Dispose of the single-use pump and supplies according to institutional guidelines for cytotoxic waste [3].
Safety and Tolerability Profile

At the RP2D of 70 mg/m² (48-hour IV infusion), this compound was well-tolerated [1].

  • Most Common AEs: The majority of adverse events (AEs) related to the study treatment were mild to moderate (Grade 1/2) [1].
  • Serious AEs: In the Phase 2a study, no serious adverse events (SAEs) were considered related to this compound treatment [1].
  • Discontinuations: No AEs led to permanent treatment discontinuation in the studied cohort [1].
  • DLT: One dose-limiting toxicity (Grade 3 hypotension) was observed during the Phase 1 dose-escalation at the 70 mg/m² dose level [1].

References

Lisavanbulin plasma concentration LC-MS/MS detection method

Author: Smolecule Technical Support Team. Date: February 2026

LC-MS/MS Analysis of Lisavanbulin and Avanbulin

Table 1: Key LC-MS/MS Parameters for Avanbulin Detection [1]

Parameter Category Specific Setting / Description
Instrument Platform Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Chromatography Column Phenomenex Synergi Polar-RP column (75 × 2 mm, 4 μm)
Mobile Phase 70:30 (v/v) Distilled water with 0.1% formic acid : Acetonitrile with 0.1% formic acid
Ionization Mode Positive-electrospray ionization (positive-ionization mode)
MS/MS Transition (Avanbulin) Precursor ion > Product ion: 388.18 > 276.96
Internal Standard (IS) Palbociclib (MS/MS transition: 448.24 > 380.04) or Avanbulin-D5 / this compound-D4

Table 2: Sample Preparation and Processing Details [1]

Process Step Description for Plasma Description for Brain Homogenate
Sample Collection Blood collected in EDTA or heparinized tubes, centrifuged to separate plasma. Brain tissue surgically collected and weighed.
Homogenization Not required. Homogenized with 9 equivalents of water.
Sample Extraction 1. Liquid-Liquid Extraction: Sample spiked with IS, mixed with 1 volume pH 11 buffer and 5 volumes ice-cold ethyl acetate. Organic supernatant dried under nitrogen.
2. Protein Precipitation: Alternative method: 50 μL sample mixed with 150 μL methanol containing internal standards (Avanbulin-D5 and this compound-D4), vortexed, and centrifuged.
Reconstitution & Injection Dried extract reconstituted in mobile phase; 20 μL injected into HPLC. Supernatant injected into HPLC (20 μL).

The following diagram outlines the core workflow for sample preparation and analysis:

workflow SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis SubStep1 Plasma: Centrifugation Brain: Homogenization SamplePrep->SubStep1 DataQuant Data Quantification LCMSAnalysis->DataQuant SubStep5 Chromatography: Polar-RP Column LCMSAnalysis->SubStep5 SubStep7 Generate Calibration Curve (5-10,000 ng/mL) DataQuant->SubStep7 SubStep2 Spike with Internal Standard SubStep1->SubStep2 SubStep3 Extraction: - Liquid-Liquid (Ethyl Acetate) - Protein Precipitation (Methanol) SubStep2->SubStep3 SubStep4 Dry down & Reconstitute in Mobile Phase SubStep3->SubStep4 SubStep6 Mass Spectrometry: Positive ESI, MRM SubStep5->SubStep6

Application in Preclinical and Clinical Studies

This LC-MS/MS method has been successfully applied in pharmacokinetic (PK) studies. The following table summarizes key PK findings from research.

Table 3: Summary of Key Pharmacokinetic Findings from Preclinical and Clinical Studies

Study Context / Model Key Finding / Calculated Parameter Value / Outcome
Mouse PK Study [1] Brain-to-Plasma Ratio (2 hours post-dose) 1.3
Brain-to-Plasma Ratio (6 hours post-dose) 1.6

| Phase 1/2a Clinical Trial (Oral) 30 mg/day in GBM patients [2] | Cmax (Cycle 1, Day 1) | 147 ng/mL | | | AUC0-inf (Cycle 1, Day 1) | 1,575 h∗ng/mL |

Detailed Experimental Protocols

Protocol 1: Sample Processing for Plasma and Brain Homogenate

This protocol is adapted from the methods used in preclinical PK studies [1].

  • Sample Collection:

    • Plasma: Collect blood via cardiac puncture into tubes containing EDTA or heparin. Centrifuge at 3500 rpm at 4°C for 15 minutes to separate plasma. Aliquot and store at -20°C or -80°C until analysis.
    • Brain Tissue: Euthanize animals and perfuse with saline if required. Surgically remove the brain, place it in a pre-weighed tube, and record the weight. Store the entire tissue at -20°C or -80°C until analysis.
  • Homogenization:

    • Thaw brain tissue on ice.
    • Add a pre-calculated volume of purified water to achieve a 1:9 (w/v) homogenate (e.g., 1 g tissue + 9 mL water).
    • Homogenize the tissue using a mechanical homogenizer on ice until a smooth consistency is achieved.
  • Sample Extraction (Liquid-Liquid Extraction):

    • Aliquot 50-100 µL of plasma or brain homogenate into a microcentrifuge tube.
    • Spike the sample with 5 µL of the internal standard working solution (e.g., Palbociclib at a defined concentration).
    • Add 1 volume of pH 11 buffer (e.g., 100 µL) to the sample.
    • Add 5 volumes of ice-cold ethyl acetate (e.g., 500 µL).
    • Vortex vigorously for 10-15 minutes.
    • Centrifuge at >13,000 rpm for 10 minutes at 4°C to separate the phases.
    • Transfer the upper organic layer carefully to a new clean tube.
    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a water bath at 30-40°C.
  • Reconstitution:

    • Reconstitute the dried extract in 100-150 µL of the mobile phase (70:30 water with 0.1% formic acid : acetonitrile with 0.1% formic acid).
    • Vortex thoroughly to ensure complete dissolution.
    • Transfer the solution to an LC vial with an insert for analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
  • Calibration Curve Preparation:

    • Prepare a stock solution of avanbulin at a high concentration (e.g., 1 mg/mL) in DMSO.
    • Perform serial dilutions in the appropriate blank matrix (mouse plasma or brain homogenate) to create a calibration curve spanning a range of 5 to 10,000 ng/mL [1].
    • Process these calibration standards alongside the study samples using the same extraction protocol.
  • Liquid Chromatography Conditions:

    • Column: Phenomenex Synergi Polar-RP (75 x 2.0 mm, 4 µm) or equivalent.
    • Mobile Phase A: Distilled water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: Optimize a gradient elution method. An example starting point is: 0-1 min hold at 30% B, 1-5 min increase to 95% B, 5-7 min hold at 95% B, 7-7.1 min return to 30% B, and 7.1-10 min re-equilibrate at 30% B.
    • Flow Rate: 0.3 - 0.5 mL/min.
    • Injection Volume: 20 µL.
    • Column Temperature: 40°C.
  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • Avanbulin: Precursor ion (Q1) → Product ion (Q3) = 388.18 > 276.96
      • Internal Standard (Palbociclib): 448.24 > 380.04
    • Optimize source-dependent parameters like nebulizer gas, heating gas, capillary voltage, and source temperature for maximum sensitivity.
    • Optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP) for each MRM transition.

Discussion for Researchers

The LC-MS/MS method described is robust and sensitive, suitable for quantifying avanbulin in complex biological matrices like plasma and brain tissue. The use of a stable isotope-labeled internal standard (Avanbulin-D5) is considered best practice as it corrects for variability in sample preparation and ionization efficiency.

A key finding from preclinical studies is the high brain-to-plasma ratio of avanbulin (1.3-1.6) [1], which indicates excellent penetration of the active compound into the central nervous system. This is a critical attribute for therapeutics targeting glioblastoma and strongly supports the further clinical development of this compound for this indication. The quantitative data generated by this method was pivotal in establishing this property.

References

Managing lisavanbulin dose-limiting toxicities neurotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Assessment & Investigation of Neurotoxicity

Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a common dose-limiting toxicity for many anticancer agents. The table below summarizes core clinical features and investigation methods that can be adapted for monitoring neurotoxicity in a research setting.

Aspect Clinical Presentation & Assessment Methods Relevant Chemotherapy Examples
Sensory Symptoms Paresthesia (tingling), dysesthesia (burning pain), numbness, neuropathic pain in a "stocking-and-glove" distribution, hyperalgesia, allodynia [1]. Platinum-based drugs (cisplatin, oxaliplatin), Taxanes (paclitaxel), Vinca alkaloids (vincristine) [1].
Motor Symptoms Muscle cramps, mild distal weakness, myalgia [1]. Paclitaxel, Vincristine [1].
Autonomic Symptoms Enteric neuropathy (constipation, diarrhea), other autonomic dysfunctions [1]. Vincristine [1].
Grading Tools National Cancer Institute's Common Toxicity Criteria (NCI-CTC); Neuropathic Pain Symptom Inventory (NPSI) [2]. -
Functional & Quality of Life Tools Rasch-built Overall Disability Scale for CIPN (CIPN-RODS); EuroQol-5D (EQ5D5L) [2]. -
Objective Biomarker Assessment Electrochemical Skin Conductance (ESC) via Sudoscan to evaluate small fiber neuropathy [2]. -

Mechanistic Insights & Experimental Pathways

Understanding the mechanisms of neurotoxicity is crucial for developing management strategies. The Renin-Angiotensin System (RAS) has been identified as a potential target for neuroprotection.

G Proposed RAS Inhibitor Neuroprotective Mechanism cluster_angII Classical RAS Pathway (Detrimental) cluster_ang17 Alternative RAS Pathway (Protective) RAS_Inhibitor RAS Inhibitor (e.g., Lisinopril) AngII Angiotensin II (Ang II) RAS_Inhibitor->AngII Reduces Ang17 Angiotensin 1-7 (Ang 1-7) RAS_Inhibitor->Ang17 Increases AT1R AT1 Receptor AngII->AT1R Effects1 Oxidative Stress Neuroinflammation Neurotoxicity AT1R->Effects1 MasR Mas Receptor (MasR) Ang17->MasR Effects2 Anti-inflammatory Anti-apoptotic Activates PI3K/Akt/CREB Pathway ↑ BDNF (Neurogenesis) MasR->Effects2

Key Experimental Findings:

  • RAS Inhibition & CIPN: A prospective observational study in patients receiving platinum-based chemotherapy found that those taking RAS inhibitors (like ACE inhibitors or ARBs) had a significantly lower mean grade of sensory neuropathy compared to those not on these drugs, suggesting a neuroprotective potential [2].
  • Mechanistic Evidence: Preclinical studies suggest that RAS inhibitors alleviate neuropathic pain and nerve injury in animal models of chemotherapy-induced neuropathy (e.g., from oxaliplatin, paclitaxel) [2]. The proposed mechanism involves shifting the balance from the detrimental classical RAS pathway (Ang II/AT1R) towards the protective alternative pathway (Angiotensin 1-7/MasR), leading to reduced inflammation and apoptosis, and enhanced neurogenesis [3].
  • Dual Role of ACE in Pain: It's important to note that ACE (kininase II) also degrades pain-modulating peptides like bradykinin and substance P. Therefore, ACE inhibition can have complex, sometimes opposing, effects on pain perception, which may depend on the specific pathophysiology [4].

Proposed Experimental Protocols

Based on the literature, here are detailed methodologies you can adapt to investigate the potential of RAS modulation against neurotoxicity.

1. In Vivo Assessment of Chemotherapy-Induced Neuropathy

  • Objective: To evaluate the effect of a candidate drug on preventing or mitigating neuropathy in an animal model.
  • Model Induction: Administer a neurotoxic chemotherapeutic agent (e.g., oxaliplatin 10 mg/kg/day i.p. for 14 days in rats) to induce neuropathy [3].
  • Intervention: Co-administer the test compound (e.g., Lisinopril 10 mg/kg/day p.o.) [3].
  • Behavioral Assessments: Perform tests 24 hours after the last dose, blinded to the treatment groups.
    • Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.
    • Cold Hyperalgesia: Use acetone drop or cold plate test to assess response to cold.
    • Motor Coordination: Use a rotarod test to measure the latency to fall [3].
    • Grip Strength: Use a grip strength meter to assess neuromuscular function [3].
  • Molecular Analysis: Post-behavioral tests, analyze tissues like dorsal root ganglia (DRG) or spinal cord for biomarkers (e.g., inflammatory cytokines TNF-α, IL-6; apoptotic markers like BAX/Bcl2; neurotrophic factors like BDNF) using ELISA or Western blot [3].

2. Clinical Observational Study Protocol

  • Objective: To prospectively examine the neuroprotective potential of concomitant medication in patients receiving neurotoxic chemotherapy.
  • Study Design: Prospective, observational, monocentric cohort study [2].
  • Participants: Patients with solid cancers about to receive neurotoxic chemotherapy (e.g., platinum-based, taxanes) for the first time, with no pre-existing neuropathy [2].
  • Groups: Define groups based on the concomitant use of the drug of interest (e.g., "RAS inhibitor" vs. "no RAS inhibitor" groups) [2].
  • Outcomes:
    • Primary: Severity of sensory neuropathy graded by NCI-CTC criteria at the end of chemotherapy [2].
    • Secondary: Neuropathic pain (NPSI), disability (CIPN-RODS), quality of life (EQ5D5L), sudomotor function (ESC via Sudoscan) [2].
  • Statistical Analysis: Use appropriate tests (e.g., Mann-Whitney U-test, cumulative incidence curves with log-rank test) to compare outcomes between groups [2].

Troubleshooting & FAQs for Researchers

Q1: Our in vivo model shows inconsistent behavioral results. What could be the cause?

  • A: Ensure proper acclimatization of animals to the testing environment. Conduct behavioral tests at the same time each day in a sound-isolated room to minimize stress-induced variability. The experimenter should be blinded to the treatment groups. Repeat tests multiple times per animal and average the results to improve reliability [3].

Q2: We are investigating a RAS-targeting drug. How can we confirm target engagement in the nervous system?

  • A: Beyond measuring blood pressure, analyze tissue from relevant neurological regions (e.g., DRG, striatum) for changes in the expression of pathway components. Techniques include Western blot or ELISA to measure ACE2 protein levels [5], and qRT-PCR to measure gene expression of markers like ACE, ACE2, and MasR [3]. This confirms the drug is impacting the local RAS in the tissue of interest.

Q3: The search did not yield specific results for lisavanbulin. What are the next steps?

  • A: This is common for novel investigational compounds. It is recommended to:
    • Consult Clinical Trial Registries: Search detailed entry criteria and outcome measures on sites like ClinicalTrials.gov.
    • Review Preclinical Data: Examine investigator brochures or early-phase publications for any mentioned toxicities.
    • Utilize Analogous Compounds: Use the mechanisms and management strategies for chemotherapies with similar suspected mechanisms of action (e.g., microtubule targeting agents) as a starting point for your experimental design.

References

Lisavanbulin vascular toxicity management hypotension

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Lisinopril-Induced Hypotension

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor. Its blood pressure-lowering effect and potential for hypotension are intrinsic to its mechanism of action [1] [2].

The diagram below illustrates the primary signaling pathway affected by lisinopril, leading to vasodilation and a potential drop in blood pressure.

G Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Normal Conversion Angiotensin_II Angiotensin II (Potent Vasoconstrictor) Vasoconstriction Vasoconstriction Stable Blood Pressure Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (reduced) Angiotensin_II->Aldosterone ACE->Angiotensin_II Bradykinin Bradykinin (accumulates) ACE->Bradykinin  Normally Degrades Vasodilation Vasodilation Lowered Blood Pressure Bradykinin->Vasodilation Sodium_Water Sodium & Water Retention (reduced) Aldosterone->Sodium_Water Lisinopril Lisinopril (ACE Inhibitor) Lisinopril->ACE  Inhibits

This pathway leads to two primary effects that lower blood pressure:

  • Reduced Vasoconstriction: A drop in Angiotensin II levels causes widespread vasodilation [1].
  • Reduced Volume: Suppressed aldosterone secretion decreases sodium and water reabsorption in the kidneys, reducing blood volume [1].

Clinical Risk Factors & Complicating Conditions

Understanding which patients or experimental subjects are at greatest risk is crucial for anticipating and managing hypotension. The following table summarizes key risk factors identified in the clinical data.

Risk Factor / Condition Pathophysiological Basis & Clinical Context
Volume/Salt Depletion [1] [2] [3] Diuretic therapy, dietary salt restriction, dialysis, diarrhea, or vomiting. Depletion intravascular volume and potentiates hypotensive effect.
Concurrent Diuretic Use [1] [3] Causes additive volume depletion and increases risk of symptomatic hypotension upon initiating lisinopril.
Severe Renin-Dependent Hypertension [3] Patients with strongly activated RAAS (e.g., renovascular hypertension) experience exaggerated blood pressure fall with ACE inhibition.
Heart Failure [1] [3] More likely in severe heart failure, reflected by high-dose loop diuretics, hyponatremia, or functional renal impairment.
Renal Impairment [1] [3] Altered drug excretion and fluid/electrolyte balance can exacerbate hypotensive response and hyperkalemia.
Ischemic Heart Disease [4] [3] An excessive blood pressure drop could precipitate a myocardial infarction in susceptible individuals.

Clinical Management Protocols for Hypotension

The following table synthesizes clinical strategies for managing lisinopril-induced hypotension, which can inform safety protocols in a research setting.

Intervention / Action Rationale & Methodological Details
Preventive Measures
Correct Volume Depletion [3] Ensure subjects are euvolemic prior to first dose or dose increase. In a clinical setting, this may involve intravenous fluids before anesthesia [5].
Use Lower Starting Dose [1] [3] Initiate therapy with a reduced dose (e.g., 2.5 mg - 5 mg) in high-risk subjects.
Acute Management
Postural Management & IV Fluids [3] Place subject in supine position. Administer intravenous infusion of normal saline for volume expansion.
Vasopressor Support [5] Refractory hypotension may respond poorly to typical agents like ephedrine. Terlipressin has been effective in correcting lisinopril-associated refractory hypotension during anesthesia.
Dosage & Therapy Adjustment
Dose Reduction or Withdrawal [3] Transient hypotension may not require discontinuation, but prolonged symptomatic hypotension may necessitate dose reduction or drug withdrawal.
Re-evaluate Concomitant Meds [1] [3] Consider reducing the dose or discontinuing concomitant diuretics.

Considerations for Preclinical Research

When designing experiments or investigating vascular toxicity:

  • Model Selection: Choose animal models or in vitro systems that appropriately reflect the human RAAS.
  • Dosing Regimen: Mimic clinical risk by considering volume status when designing dosing protocols.
  • Endpoint Monitoring: Beyond blood pressure, monitor biomarkers like serum creatinine, potassium, and bradykinin levels, as they are integrally linked to the mechanism [1] [6].
  • Drug Interactions: Be aware that co-administration with NSAIDs can reduce lisinopril's antihypertensive effect and worsen renal function [1].

References

Overcoming multidrug resistance mechanisms lisavanbulin

Author: Smolecule Technical Support Team. Date: February 2026

Lisavanbulin at a Glance

The table below summarizes the core characteristics and supportive quantitative data on this compound from recent clinical and preclinical studies.

Aspect Details & Quantitative Data Source / Context
Basic Mechanism Prodrug of avanbulin; binds colchicine site on tubulin, disrupts microtubule dynamics, activates spindle assembly checkpoint, induces mitotic arrest & cell death. [1] [2] [3] Preclinical & Phase 1/2a studies
Key Advantage Active in P-glycoprotein (MDR1) overexpressing models; not a substrate for major drug efflux pumps. [4] Preclinical PDX models
Brain Penetration Brain-to-plasma ratio: 1.3 (at 2h) and 1.6 (at 6h) post-dose in mice. [4] Preclinical PK study
Clinical Efficacy (Recurrent GBM) Phase 2a (IV): 1/12 pts with Partial Response (>90% reduction); 1/12 pts with Stable Disease (8 cycles). [3] Phase 1/2a (Oral): 1 pt with Complete Response; 1 pt with Partial Response; 7 pts with Stable Disease; 2 pts on treatment >4 years. [5] [1] NCT02895360 & NCT02490800
Recommended Doses IV (48-hr infusion): 70 mg/m² (Days 1, 8, 15 of 28-day cycle). Oral (Daily): 30 mg/day for brain tumors; 15 mg/day in combo with radiotherapy. [1] [6] [3] Multiple clinical trials

Experimental Protocols & Biomarker Analysis

Here are detailed methodologies for key experiments related to this compound's activity.

In Vitro Anti-Proliferation and Apoptosis Assay

This protocol is used to assess the direct cytotoxic effects of avanbulin (the active form) on cancer cell lines.

  • Cell Seeding: Seed lymphoma or other cancer cell lines (e.g., DLBCL) in 96-well plates at a density of 50,000 cells/mL (10,000 cells/well). [2]
  • Drug Treatment: Treat cells with a dose range of avanbulin (e.g., 5 nM to 40 nM) using a digital dispenser. Include a DMSO vehicle control. [2]
  • Viability Readout (72-hour):
    • MTT Assay: After 72 hours, add 3-(4,5-dimethylthiazol-2-yl)-2,5-dimethyltetrazolium bromide (MTT).
    • Lysis: Stop the reaction after 4 hours with an sodium dodecyl sulfate (SDS) lysis buffer.
    • Analysis: Measure absorbance to determine the half-maximal inhibitory concentration (IC50). [2]
  • Real-Time Apoptosis & Growth (0-72 hour):
    • Staining: Use an live-cell imaging system (e.g., Incucyte) with annexin V green dye for apoptosis.
    • Imaging & Quantification: Take images every 4 hours for 72 hours. Use integrated software to count the total number of cells (growth) and the number of GFP-positive (apoptotic) cells, normalized to time zero. [2]
EB1 Biomarker Expression Analysis

The End-Binding Protein 1 (EB1) is a potential predictive biomarker for this compound response. The following workflow outlines the key steps for its analysis.

Start Start: Patient Tumor Sample RNA_Seq RNA Sequencing or Microarray Start->RNA_Seq Quantification Quantification (Counts or Normalized Signal) RNA_Seq->Quantification EB1_High EB1 Expression High? Quantification->EB1_High Predicted_Resp Predicted Response to this compound EB1_High->Predicted_Resp Yes Predicted_Resist Predicted Resistance EB1_High->Predicted_Resist No

The methodology supporting the diagram includes:

  • RNA Extraction & Quality Control: Extract total RNA from frozen tumor tissue or cell lines using a commercial kit (e.g., TRI Reagent). Assess RNA quality and concentration using a BioAnalyzer and fluorometer. [2]
  • Library Preparation & Sequencing: For RNA-Seq, use a standard kit (e.g., TruSeq RNA Sample Prep Kit) for cDNA synthesis and barcoding. Sequence libraries on a platform like Illumina NextSeq500 to obtain at least 50 million reads per sample. [2]
  • Bioinformatic Analysis:
    • Quality Control: Use FastQC to evaluate read quality.
    • Trimming & Alignment: Trim low-quality bases and adapters with Trimmomatic. Align high-quality reads to a reference genome (e.g., HG38) using a spliced aligner like STAR. [2]
    • Quantification & Normalization: Quantify gene-level expression using HTSeq-count. Normalize data using a method like TMM from the edgeR package and transform to log2 counts-per-million. [2]
    • Assessment: Compare EB1 expression levels (often encoded by the MAPRE1 gene) to a predefined cutoff to classify tumors as "EB1-high" or "EB1-low". [1] [2]

Troubleshooting Common Research Scenarios

Scenario / Question Possible Cause & Solution
Low in vitro efficacy in a resistant cell line. The cell line may have resistance mechanisms independent of P-gp. Confirm that the cell line overexpresses P-gp (MDR1). this compound is designed to be effective specifically in this context. [2] [4]
Lack of response in an EB1-high PDX model. Confirm the dosing schedule and duration. Preclinical data shows that continuous daily dosing, starting from the first day of radiation and continuing long-term, is critical for maximal survival benefit in GBM models. [4]
Unexpected toxicity in animal studies (neurological). Check the administered dose. The Maximum Tolerated Dose (MTD) for daily oral this compound is 30 mg/day in brain tumor patients. Doses at or above 35 mg/day caused dose-limiting toxicities (e.g., confusion, gait disturbance) in clinical trials. [1]
How to model combination with standard therapy? For glioblastoma, the most relevant combination is with radiation therapy (RT) and temozolomide (TMZ). Preclinical protocols administer this compound concomitantly with RT and continue it during adjuvant TMZ cycles. [4]

Important Considerations for Your Research

  • Formulation and Administration: Be mindful that study results are formulation-specific. Efficacy and toxicity profiles differ between intravenous infusions (2-hour vs. 48-hour) and daily oral dosing. [1] [3] [7]
  • Beyond EB1: While EB1 is a leading candidate, the search for a comprehensive biomarker signature is ongoing. Future studies may reveal a multi-gene signature for better patient stratification. [5] [1]
  • Combination Potential: this compound has shown radiosensitizing properties preclinically. [6] [4] Exploring its synergy with other anticancer agents beyond standard care could be a fruitful research avenue.

References

Lisavanbulin peripheral neuropathy management strategy

Author: Smolecule Technical Support Team. Date: February 2026

FAQs for Researchers

Q1: What is the clinical and preclinical evidence for ACE inhibitors in preventing Diabetic Peripheral Neuropathy (DPN)?

Evidence from both clinical and preclinical studies suggests that inhibiting the renin-angiotensin system (RAS) with ACEIs or Angiotensin Receptor Blockers (ARBs) can prevent the development of DPN.

The table below summarizes the key findings:

Study Type Model / Population Intervention Key Findings Source

| Preclinical | Leptin-deficient ob/ob mice (T2DM model) [1] | - Perindopril (ACEI)

  • Telmisartan (ARB)
  • Amlodipine (CaB) | - ACEI & ARB significantly inhibited DPN development [1].
  • No effect on hyperglycemia [1]. | [1] | | Preclinical | STZ-induced diabetic rats [2] | Lisinopril (ACEI) | Improved nerve conduction velocity, pain threshold, oxidative stress markers (SOD, MDA), and sciatic nerve capillary density [2]. | [2] | | Clinical (Retrospective Cohort) | 7,464 patients with T2DM [1] | ACEIs vs. ARBs vs. other antihypertensives | Significantly delayed DPN development in ACEI and ARB groups compared to other antihypertensive groups [1]. | [1] |

Q2: What are the proposed mechanisms of action for ACE inhibitors in DPN?

The beneficial effects of ACEIs on DPN are attributed to several mechanisms beyond blood pressure control, primarily mediated through the inhibition of the Ang II/AT1 receptor pathway. The signaling pathway is illustrated in the diagram below.

Q3: What are key experimental protocols for assessing DPN in preclinical models?

The following workflow outlines a standard methodology for evaluating potential DPN treatments in rodent models, synthesizing common procedures from the cited research [2] [1].

G cluster_invivo In Vivo Functional Assessments cluster_terminal Terminal Analyses Start Induction of Diabetes (e.g., STZ in rats, genetic ob/ob mice) Grouping Randomization into Treatment Groups Start->Grouping Treatment Chronic Drug Administration (e.g., 6-8 weeks) Grouping->Treatment InVivo In Vivo Functional Assessments Treatment->InVivo Terminus Terminal Analyses InVivo->Terminus NCV Nerve Conduction Velocity (NCV) (Motor & Sensory) InVivo->NCV Pain Pain Behavioral Tests (von Frey, Heat) InVivo->Pain Molecular Molecular & Biochemical Assays (SOD, MDA, Na+K+ATPase) Terminus->Molecular Histology Nerve Histology & Morphometry (Capillary Density, Ultrastructure) Terminus->Histology

Detailed Methodology:

  • Animal Models: Common models include streptozotocin (STZ)-induced diabetic rats [2] or genetic models like leptin-deficient ob/ob mice (T2DM) [1].
  • Treatment: Chronic administration via gastric perfusion (gavage) [2] or intraperitoneal injection [1] for 6-8 weeks. A control group receiving the vehicle is essential.
  • In Vivo Functional Assessments:
    • Nerve Conduction Velocity (NCV): Measure motor (MNCV) and sensory (SNCV) nerve conduction velocity in nerves like the sciatic nerve using electrode penetration methods [2].
    • Pain Behavioral Tests:
      • Mechanical Sensitivity: Assessed using von Frey filaments (e.g., up-down method) to determine the paw withdrawal threshold [1].
      • Thermal Sensitivity: Measured using a plantar test apparatus (e.g., Hargreaves method) to determine the paw withdrawal latency to a heat source [2] [1].
  • Terminal Analyses:
    • Molecular & Biochemical Assays:
      • Oxidative Stress: Assess levels in nerve tissue using chemical colorimetry. Key markers include Superoxide Dismutase (SOD) and Malondialdehyde (MDA) [2].
      • Na+,K+-ATPase Activity: Measure activity in nerve tissue, as it is critical for nerve function and is often impaired in DPN [2].
    • Nerve Histology & Morphometry:
      • Capillary Density: Isolate sciatic nerves and use immunohistochemistry (e.g., for CD34) to calculate capillary density, assessing microvascular health [2].
      • Ultrastructure: Use electron microscopy to observe the ultra-structure of the nerves for signs of damage [2].

Research Implications & Future Directions

For researchers investigating lisavanbulin or other novel compounds, the evidence around ACE inhibitors suggests several strategic considerations:

  • Mechanism Exploration: If your compound's mechanism intersects with neuroinflammation, oxidative stress, or microvascular blood flow, these established DPN pathways and assessment methods are highly relevant.
  • Benchmarking: ACE inhibitors like lisinopril could serve as a positive control in preclinical DPN models when testing new therapeutic entities.
  • Combination Therapy: Research questions could explore whether combining a novel agent with an ACEI provides additive or synergistic benefits in preventing or treating neuropathy.
  • Clinical Trial Design: For drugs with potential neuropathic side effects (or benefits), the assessment tools listed here (NCV, pain thresholds, specific biomarkers) provide a validated framework for monitoring neurological outcomes in clinical trials [3].

References

FAQ 1: What are the primary strategies to enhance a molecule's BBB penetration?

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in CNS drug development is that over 98% of small-molecule drugs and nearly all large-molecule drugs are impeded by the BBB [1] [2]. The strategies below are designed to overcome this barrier.

Strategy Core Principle Key Physicochemical & Molecular Properties to Optimize Common Experimental Assays for Validation

| Physicochemical Optimization | Modifying the drug molecule itself to leverage passive transcellular diffusion [3]. | - Molecular Weight (MW): < 400-500 Da [1] [4].

  • Lipophilicity: Optimal cLogP ~2-5 [2].
  • Hydrogen Bond Count: Total H-bond donors & acceptors < 8-10 [2].
  • Polar Surface Area (TPSA): < 60-70 Ų [2]. | - Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB) [5].
  • In vivo brain-to-plasma ratio (Kp) measurement [5]. | | Ligand Conjugation (Active Targeting) | Conjugating the drug to a moiety that engages native transport systems on the BBB [1] [2]. | - Targets Receptor-Mediated Transcytosis (RMT) using ligands for insulin, transferrin, or leptin receptors [2].
  • Targets Carrier-Mediated Transcytosis (CMT) using substrates for transporters like GLUT1 (glucose) or LAT1 (large neutral amino acids) [2] [4]. | - Cell-based models (e.g., MDR1-MDCKII) to assess permeability and P-gp efflux [5].
  • In vivo microdialysis to measure unbound brain concentration (Cu, brain) [5]. | | Nanocarrier Systems | Encapsulating drugs in nanoparticles (NPs) to protect them and facilitate transport [1] [2]. | - Material: Organic (e.g., liposomes, polymer NPs), inorganic, or biologics-derived (e.g., exosomes) [1].
  • Surface Functionalization: Coating with ligands or cell membranes to activate RMT or avoid immune clearance [1]. | - In vivo efficacy and biodistribution studies in disease models (e.g., transgenic mice).
  • Confocal microscopy to visualize NP localization in brain tissue. | | BBB Disruption | Temporarily and reversibly opening the tight junctions between endothelial cells [1]. | - Chemical: Use of hyperosmotic solutions (e.g., mannitol).
  • Stimuli-Responsive: Application of focused ultrasound (FUS) with microbubbles [1]. | - Measurement of Transendothelial Electrical Resistance (TEER) in vitro.
  • MRI or PET imaging with contrast agents to quantify barrier integrity in vivo. |

FAQ 2: How do I experimentally assess a compound's BBB penetration potential?

A critical step is to determine whether a lead compound can cross the BBB and to what extent. The following workflow and detailed protocols outline a standard approach.

G cluster_1 Key Parameters Measured Start Start: Assess BBB Penetration P1 In Silico Screening Start->P1 P2 In Vitro Permeability & Efflux P1->P2 Promising candidates P3 Plasma Protein Binding P2->P3 K1 Permeability (Papp) P2->K1 K2 Efflux Ratio (ER) P2->K2 P4 In Vivo Study P3->P4 K3 Fraction Unbound (fu) P3->K3 End Interpret Data P4->End K4 Total Brain/Plasma Ratio (Kp) P4->K4 K5 Unbound Brain/Plasma Ratio (Kp,uu) P4->K5

Experimental Protocol 1: In Vitro Permeability and P-gp Efflux Assessment using MDR1-MDCKII Cells

  • Objective: To predict the passive permeability of a compound and determine if it is a substrate for the human P-glycoprotein (P-gp) efflux pump [5].
  • Materials:
    • MDR1-MDCKII cell monolayers grown on permeable filters.
    • Transport buffer (e.g., HBSS-HEPES).
    • Test compound.
    • Reference compounds (e.g., high-permeability drug like Propranolol, low-permeability drug like Atenolol).
    • P-gp inhibitor (e.g., Verapamil or Cyclosporin A).
  • Method:
    • Bidirectional Transport: Conduct the assay in two directions.
      • A-to-B (Apical to Basolateral): Add compound to the apical donor chamber and measure appearance in the basolateral receiver chamber.
      • B-to-A (Basolateral to Apical): Add compound to the basolateral donor chamber and measure appearance in the apical receiver chamber.
    • With Inhibitor: Repeat both directions in the presence of a P-gp inhibitor.
    • Sample Analysis: Collect samples from donor and receiver compartments at designated time points (e.g., 30, 60, 90, 120 min). Quantify compound concentration using LC-MS/MS.
  • Data Analysis:
    • Apparent Permeability (Papp): Calculate for both A-to-B and B-to-A directions.
    • Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).
    • Interpretation: An ER > 2 suggests the compound is a P-gp substrate. This efflux is likely diminished in the presence of an inhibitor [5].

Experimental Protocol 2: Determining Unbound Brain Concentration using Brain Homogenate Binding & In Vivo Study

  • Objective: To measure the fraction of drug that is unbound and pharmacologically active in the brain, which is more predictive of efficacy than the total brain concentration [5].
  • Part A: Brain Homogenate Binding
    • Materials: Pooled brain tissue from relevant species (e.g., rat), phosphate buffer, test compound.
    • Method: Use equilibrium dialysis or ultrafiltration. Spike the compound into brain homogenate, incubate to equilibrium, and separate the unbound fraction. Measure the compound concentration in the buffer (unbound) and homogenate (total) [5].
    • Calculation: fu,brain = Concentrationunbound / Concentrationtotal.
  • Part B: In Vivo Pharmacokinetic Study
    • Materials: Laboratory animals (e.g., mice, rats), formulated test compound.
    • Method: Administer the compound (e.g., IV bolus). At multiple time points, collect blood (for plasma) and perfuse animals to remove blood from the brain. Harvest and homogenize the brain.
    • Analysis: Measure total drug concentration in plasma (Cplasma) and brain homogenate (Cbrain). Use the fu,brain from Part A.
    • Key Calculations:
      • Total Brain-to-Plasma Ratio: Kp = Cbrain, total / Cplasma, total.
      • Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Cbrain, total * fu,brain) / (Cplasma, total * fu,plasma). This is the critical parameter for assessing target engagement [5].

FAQ 3: What computational methods can predict BBB permeability early in discovery?

In-silico models are invaluable for high-throughput screening of compound libraries before synthesis and wet-lab experiments.

Method Category Core Principle Key Tools/Examples When to Use

| Rule-Based Models | Applies simple rules based on physicochemical thresholds. | - CNS MPO: A score (0-6) based on 6 physicochemical descriptors [6].

  • BBB Score: A quick assessment based on a limited set of properties [6]. | Early-stage prioritization and quick, interpretable filtering of virtual compound libraries. | | Machine Learning (ML) with Classical Algorithms | Uses traditional algorithms with molecular fingerprints or descriptors. | - Algorithms: Random Forest (RF), Support Vector Machines (SVM), eXtreme Gradient Boosting (XGB) [6].
  • Inputs: Molecular fingerprints (e.g., ECFP) or physicochemical descriptors [7]. | Robust and interpretable modeling on medium-to-large datasets; good balance of performance and speed. | | Deep Learning (DL) with Graph Neural Networks | Models the molecule as a graph (atoms=nodes, bonds=edges) to learn complex structure-property relationships. | - GCN-BBB: A Graph Convolutional Network reported high precision (0.94) and recall (0.96) [7].
  • Masked Graph Transformer (MGT): A recent advanced architecture that showed superior performance [6]. | State-of-the-art prediction on large, diverse datasets; when maximum predictive accuracy is required and model interpretability is less critical. |

G cluster_1 Representation Methods cluster_2 Modeling Algorithms Start Compound Structure (e.g., SMILES) P1 Data Representation Start->P1 R1 Molecular Fingerprints (ECFP, etc.) P1->R1 R2 Physicochemical Descriptors P1->R2 R3 Graph Representation (Atoms & Bonds) P1->R3 P2 Model Training M1 Classical ML (RF, SVM, XGB) P2->M1 M2 Deep Learning (GCN, GAT, MGT) P2->M2 P3 Prediction & Validation End BBB+/BBB- Classification P3->End R1->P2 R2->P2 R3->P2 M1->P3 M2->P3

Troubleshooting Guide: Common Experimental Issues and Solutions

Problem Potential Root Cause Recommended Solution
High total brain concentration (Kp), but no pharmacological effect. The drug is highly bound to brain tissue, leaving a low concentration of unbound, active drug [5]. Measure the unbound brain concentration (Kp,uu) via brain homogenate binding studies. This is the most relevant parameter for efficacy [5].
Good in vitro permeability (Papp), but poor in vivo brain exposure. The compound is likely a substrate for efflux transporters (e.g., P-gp) at the BBB, which is not fully captured in simple PAMPA assays [5]. Run a bidirectional assay using MDR1-MDCKII or similar cells to calculate the Efflux Ratio. If ER > 2, consider structural modification to reduce P-gp recognition [5].
Inconsistent BBB permeability predictions from computational models. The model may have been trained on a dataset that is not chemically relevant to your project, or there may be a class imbalance in the data [6]. Use models that are transparent about their training data. For critical compounds, use ensemble methods (averaging predictions from multiple models) or rely on experimental data for final decisions.
Nanoparticle system shows high liver/spleen accumulation but low brain targeting. The nanoparticles are being recognized and cleared by the mononuclear phagocyte system (MPS) before reaching the brain [1]. Functionalize the nanoparticle surface with PEG (polyethylene glycol) to create a "stealth" effect and reduce MPS uptake. Alternatively, use cell membrane coatings (e.g., from leukocytes) for improved biocompatibility and targeting [1].

Key Takeaways for Your Research

  • Focus on Unbound Concentration: The total drug level in the brain can be misleading. The unbound brain-to-plasma ratio (Kp,uu) is the gold standard for correlating exposure with pharmacological activity [5].
  • Integrate Computation and Experiment: Use in-silico models as a high-throughput filter to prioritize compounds for synthesis, but always validate key candidates with robust in vitro and in vivo assays [7] [6] [4].
  • Consider the Therapeutic Goal: Strategies differ for drugs needing broad CNS distribution versus those targeting specific cells or for which BBB penetration must be avoided to prevent CNS side effects [7].

References

EB1 biomarker false negative results troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of EB1 as a biomarker? EB1 (End-binding protein 1) is a microtubule-associated protein involved in cell division and is a key regulator of microtubule dynamics. Its overexpression has been linked to disease progression and poor survival in certain cancers, such as glioblastoma (GBM) [1]. Importantly, EB1 has been identified as a predictive biomarker for response to specific therapeutic agents. For instance, in a recent clinical trial, patients with EB1-high tumors showed a significantly longer survival after treatment with the microtubule-targeting agent lisavanbulin compared to those with EB1-low tumors [1].

Q2: What are the primary causes of false-negative results in EB1 detection? False negatives can arise from several sources related to the biomarker's nature and technical handling. The table below summarizes the common causes and their underlying reasons.

Cause of False Negative Underlying Reason
Low Biomarker Abundance The EB1 protein or its specific isoforms may be present at low levels in the sample, falling below the detection limit of the assay [2].
Dynamic Protein Expression EB1 expression may vary with the cell cycle phase or in response to treatment, leading to sampling at a time of low expression [1].
Suboptimal Sample Processing Use of degraded tissue samples, over-fixed tissue (which masks epitopes), or inappropriate lysis buffers can lead to poor recovery of the EB1 protein [2].
Insufficient Assay Sensitivity The chosen detection method (e.g., immunohistochemistry, Western Blot) may lack the required sensitivity to detect physiologically relevant levels of EB1.
Pre-analytical Variables Ischemia time between tissue collection and preservation can lead to protein degradation, reducing detectable EB1 levels [2].

Troubleshooting Guide for EB1 False Negatives

This section provides a systematic approach to diagnosing and resolving issues that lead to false-negative results.

Verify Sample Quality and Antigen Integrity

Before troubleshooting the EB1 assay itself, confirm that your sample material is of high quality.

  • Positive Control: Always run a known EB1-positive sample in parallel with your test samples. If the positive control fails, the issue is with the reagents or protocol.
  • Sample Degradation Check: Run a Western Blot for a ubiquitous housekeeping protein (e.g., GAPDH, β-Actin). Smearing or low signal indicates general protein degradation.
  • Antigen Retrieval Optimization: For IHC/IFF, if using formalin-fixed paraffin-embedded (FFPE) tissue, test different antigen retrieval methods (e.g., citrate vs. EDTA buffer, varying heating times) to unmask the EB1 epitope effectively.
Optimize Detection Methodology and Reagents

The core of the issue often lies in the detection step. The following table outlines a validation protocol for your antibodies and assay conditions.

Troubleshooting Step Detailed Protocol & Validation Method

| Antibody Validation | Method: Perform a western blot on a cell lysate with known EB1 expression. Validation: Confirm the antibody detects a single band at the correct molecular weight (~30 kDa for full-length EB1). Test multiple antibody clones if available. | | Signal Amplification | Method: For IHC/IFF, use a tyramide-based signal amplification (TSA) system. Validation: Compare signal intensity with and without amplification. A stark increase in signal without high background confirms the need for amplification in your system. | | Alternative Detection | Method: If one method fails (e.g., IHC), switch to a more sensitive technique like immunofluorescence (IF) or proximity ligation assay (PLA). Validation: The alternative method should yield a clear, specific signal in your positive control and known positive patient samples. |

Employ a Multi-Analyte Approach

Given the challenges of detecting single biomarkers, especially in biofluids, corroborate your EB1 findings with other related analytes.

  • Liquid Biopsy Correlation: If working with blood or CSF, analyze other circulating biomarkers. The presence of other tumor-derived material (e.g., ctDNA with EGFR mutations) can confirm the presence of tumor content, providing context for a negative EB1 result [2].
  • Pathway Analysis: Instead of relying solely on EB1 protein levels, assess the transcriptional levels of genes in the EB1 signaling pathway or its interaction partners (e.g., other +TIPs) via RNA-Seq or RT-qPCR.

The following diagram illustrates the integrated experimental workflow for EB1 detection and validation, incorporating the troubleshooting steps above.

Start Start: Sample Collection SQ Step 1: Verify Sample Quality Start->SQ PC Run Parallel Positive Control SQ->PC DegCheck Check for Degradation (Western for Housekeeping Gene) SQ->DegCheck OM Step 2: Optimize Detection Method PC->OM Control Fails DegCheck->OM Sample is Good AbVal Antibody Validation (Western Blot for Specific Band) OM->AbVal SigAmp Test Signal Amplification (e.g., TSA) OM->SigAmp AltM Try Alternative Method (e.g., IF instead of IHC) OM->AltM MA Step 3: Multi-Analyte Corroboration AbVal->MA SigAmp->MA AltM->MA LiqB Liquid Biopsy Correlation (Detect ctDNA, other biomarkers) MA->LiqB Path Pathway-Level Analysis (RNA-Seq of +TIPs) MA->Path End Interpret Result LiqB->End Path->End

Key Experimental Protocols for EB1 Biomarker Analysis

Protocol 1: EB1 Immunohistochemistry (IHC) Optimization This protocol is critical for maximizing signal-to-noise ratio in tissue sections.

  • Antigen Retrieval: Deparaffinize and rehydrate FFPE sections. Perform heat-induced epitope retrieval in 10mM Sodium Citrate buffer (pH 6.0) for 20 minutes in a pressure cooker.
  • Blocking: Block endogenous peroxidases and then block sections with 5% normal serum (from the secondary antibody host species) for 1 hour.
  • Primary Antibody: Incubate with anti-EB1 primary antibody at a predetermined optimal dilution (determined by titration) overnight at 4°C.
  • Amplification & Detection: Apply a biotinylated secondary antibody, followed by Streptavidin-HRP. Detect using a DAB chromogen kit. Counterstain with Hematoxylin.

Protocol 2: Validating EB1 as a Predictive Biomarker in Functional Assays Based on the study by Lopez et al. (2025), the following approach can be used to link EB1 status to drug response [1].

  • Stratify Models: Classify in vitro (cell lines) or in vivo (patient-derived xenografts) models into "EB1-high" and "EB1-low" groups based on protein or mRNA expression levels.
  • Drug Treatment: Treat these models with the therapeutic agent of interest (e.g., this compound or other microtubule-targeting agents).
  • Outcome Measurement: Assess treatment efficacy by measuring:
    • In vitro: IC50 values, cell proliferation, and apoptosis assays.
    • In vivo: Tumor volume regression and overall survival time.
  • Statistical Analysis: Compare the treatment response outcomes between the EB1-high and EB1-low groups. A statistically significant better outcome in the EB1-high group validates its role as a positive predictive biomarker.

References

Lisavanbulin administration route comparison oral vs intravenous

Author: Smolecule Technical Support Team. Date: February 2026

Oral vs. Intravenous Administration: A Technical Overview

For researchers designing studies, the core differences between these routes are critical. The table below summarizes the key quantitative and qualitative factors.

Parameter Intravenous (IV) Administration Oral Administration
Bioavailability 100% (by definition) [1] Variable; typically <100% due to first-pass metabolism and absorption limitations [2] [1]
Time to Peak Concentration (Tmax) Rapid; at or near the end of infusion [2] Slower; variable depending on gastrointestinal absorption [2]
Onset of Action Faster [2] Slower [2]
Pharmacokinetic Predictability High; direct entry into systemic circulation minimizes variability [2] [1] Lower; subject to inter-individual differences in absorption and metabolism [1]
First-Pass Hepatic Metabolism Avoided [2] Subject to; can reduce active drug reaching systemic circulation [2]
Patient Convenience & Cost Lower convenience (requires clinical setting); higher cost [2] Higher convenience; lower cost [2]
Risk of Infection/Phlebitis Present [2] Not applicable
Suitability for NPO Patients Suitable [2] Not suitable

Concomitant IV & Oral Dosing Protocol

A powerful technique for obtaining a drug's intravenous pharmacokinetics without extensive toxicology studies involves the concomitant administration of a radioactive tracer IV dose with a therapeutic non-labelled oral dose [3].

1. Objective To determine the absolute bioavailability and complete pharmacokinetic profile of an oral formulation by simultaneously characterizing the IV and oral pathways in a single study.

2. Dosing Strategy

  • IV Tracer Dose: Administer a low, microdose level of 14C-labelled drug intravenously.
  • Oral Therapeutic Dose: Administer a non-labelled, therapeutically relevant dose of the drug orally [3].

3. Sample Collection & Analysis Collect serial plasma samples at predetermined time points post-administration.

  • LC-MS Analysis: Measures the total parent drug concentration, which essentially originates from the oral dose.
  • LC-AMS Analysis: Uses Accelerator Mass Spectrometry to detect the 14C-drug concentration, which originates exclusively from the IV tracer dose [3].

4. Data Interpretation The pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for both routes are calculated and compared. Absolute bioavailability (F) of the oral formulation is determined by comparing the dose-normalized AUC of the oral route to the IV route.

This methodology is visually summarized in the following experimental workflow:

G Start Study Start IV IV Tracer Dose (14C-labelled) Start->IV Oral Oral Therapeutic Dose (Non-labelled) Start->Oral Collect Serial Plasma Sampling IV->Collect Oral->Collect Split Sample Split Collect->Split LCMS LC-MS Analysis (Measures Oral Dose PK) Split->LCMS Aliquot AMS LC-AMS Analysis (Measures IV Tracer PK) Split->AMS Aliquot PK PK Parameter Calculation (AUC, Cmax, etc.) LCMS->PK AMS->PK Bioavail Determine Absolute Bioavailability (F) PK->Bioavail

Troubleshooting Guide & FAQs

Q: Our study shows unexpectedly low and highly variable oral bioavailability. What are the primary factors to investigate?

  • A: Focus on two main areas:
    • Absorption & Solubility: Investigate the drug's solubility and permeability in the gut. Poor solubility or dissolution can limit absorption. This can be assessed in vitro.
    • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Consider using in vitro liver microsome models or reviewing existing pharmacogenetic data to understand metabolic pathways [1].

Q: When is it essential to use the IV route over the oral route in a clinical setting?

  • A: The IV route is preferred in scenarios where:
    • Rapid onset of action is critical (e.g., acute pain, emergency care) [2].
    • The patient has nil per os (NPO) status, such as pre- or post-surgery [2].
    • There is severe nausea or vomiting, preventing reliable oral intake.
    • Predictable drug exposure is absolutely required due to a narrow therapeutic index, as IV administration bypasses absorption variability [2] [1].

Q: For a drug with high oral bioavailability, what is the clinical justification for developing a more expensive IV formulation?

  • A: Even with high bioavailability, an IV formulation is valuable for the specific clinical situations mentioned above (NPO status, need for rapid onset, vomiting). It ensures the drug can be administered effectively to a broader patient population, including those who are critically ill [2].

Q: How can Therapeutic Drug Monitoring (TDM) inform dosing for IV vs. oral routes?

  • A: TDM is crucial for drugs with a narrow therapeutic window. Due to the absorption variability with oral administration, plasma drug concentrations can vary significantly between patients receiving the same oral dose. TDM guides dose adjustments to ensure concentrations remain in the effective and safe range. This is less of a concern with IV dosing due to its more predictable PK profile [1].

The following diagram illustrates the key decision points for selecting an administration route in clinical practice:

G Start Assess Patient & Clinical Need Q1 Can patient take oral medication? Start->Q1 Q2 Is rapid onset of action critical? Q1->Q2 No OralRoute Recommended: Oral Route Q1->OralRoute Yes Q3 Is predictable exposure essential? Q2->Q3 No IVRoute Recommended: IV Route Q2->IVRoute Yes Q3->OralRoute No Q3->IVRoute Yes

References

Lisavanbulin versus temozolomide efficacy MGMT unmethylated GBM

Author: Smolecule Technical Support Team. Date: February 2026

Temozolomide: The Established Standard of Care

Temozolomide (TMZ) combined with radiotherapy is the long-standing first-line treatment for newly diagnosed Glioblastoma (GBM). Its effectiveness, however, is significantly influenced by the MGMT promoter methylation status of the tumor [1] [2].

The table below summarizes key efficacy data for TMZ in patients with MGMT unmethylated GBM:

Trial / Analysis Patient Population Treatment Median Overall Survival (months) Median Progression-Free Survival (months) Key Conclusion
Meta-analysis (5 phase III trials) [1] Newly diagnosed unmethylated GBM (N=655) RT + TMZ 14.11 4.99 Provides a benchmark for survival in this population.
CheckMate 498 (Phase III) [3] Newly diagnosed unmethylated GBM (N=280) RT + TMZ 14.9 6.2 Superior to nivolumab + RT, reaffirming it as standard care.
Stupp Trial (Landmark) [4] Newly diagnosed GBM RT + TMZ vs. RT alone 12.7 (unmethylated) Information missing Marginal survival benefit in unmethylated subgroup.

The biological rationale for the reduced efficacy of TMZ in unmethylated GBM is directly linked to the MGMT DNA repair protein:

G TMZ Temozolomide (TMZ) DNA_Damage Cytotoxic DNA Alkylation TMZ->DNA_Damage Tumor_Death Tumor Cell Death DNA_Damage->Tumor_Death In MGMT Methylated Tumors DNA_Repair DNA Repair DNA_Damage->DNA_Repair In MGMT Unmethylated Tumors MGMT_Protein MGMT Repair Protein MGMT_Protein->DNA_Repair DNA_Repair->Tumor_Death Reduced Efficacy

In tumors with an unmethylated MGMT promoter, the MGMT gene is active and produces the MGMT DNA repair protein. This protein effectively reverses the DNA damage caused by TMZ, leading to treatment resistance and poorer outcomes [1] [2].

Lisavanbulin: An Investigational Agent

This compound is a novel small molecule investigational drug. Its proposed mechanism of action is distinct from alkylating agents like TMZ; it acts as a microtubule destabilizer and FAK/Pyk2 signaling pathway inhibitor, potentially overcoming some traditional resistance mechanisms [5].

As of the latest data, a Phase 2 clinical trial is evaluating this compound specifically in patients with recurrent GBMs. However, the search results do not contain published efficacy data from Phase 3 trials comparing this compound head-to-head with temozolomide for newly diagnosed or recurrent MGMT unmethylated GBM.

The Evolving Clinical Trial Landscape for Unmethylated GBM

Given the limited benefit from TMZ, treating MGMT unmethylated GBM remains a significant challenge. Research is actively exploring alternatives, as shown in recent trials:

  • Immunotherapy Not Yet Superior: The Phase 3 CheckMate 498 trial demonstrated that nivolumab (an immune checkpoint inhibitor) combined with radiotherapy was less effective than the TMZ standard in newly diagnosed unmethylated GBM [3].
  • Novel Mechanisms in Trials: Research is focusing on new targets. The EQUILIBRIUM study is investigating ibrutinib in combination with TMZ and radiotherapy [6]. Another Phase 3 trial is comparing the PARP inhibitor niraparib to TMZ [5].
  • Exploring Drug Combinations: The CeTeG/NOA-09 trial showed that for MGMT methylated GBM, a combination of lomustine and TMZ was more effective than TMZ alone [7]. This highlights a successful strategy of combination therapy that research hopes to replicate for the unmethylated population.

References

Lisavanbulin compared to taxanes vinca alkaloids mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Mechanisms and Features

The table below summarizes the core characteristics of Lisavanbulin compared to classic microtubule-targeting agents.

Feature This compound (BAL101553) Taxanes Vinca Alkaloids
Drug Type Prodrug of avanbulin; synthetic small molecule [1] [2] Natural or semi-synthetic plant alkaloids [3] Natural or semi-synthetic plant alkaloids [4]
Admin. Route Oral or Intravenous [1] [2] Intravenous [3] Intravenous [4]
Microtubule Action Destabilizer [2] Stabilizer [3] [5] Destabilizer [4] [5]
Tubulin Binding Site Colchicine site [1] Beta-tubulin, interior of microtubule [3] Vinca domain [6]
Primary MoA Binds tubulin, inhibits microtubule polymerization, disrupts mitotic spindle, induces cell cycle arrest [1] [2] Binds microtubules, hyper-stabilizes them, prevents disassembly, disrupts normal mitotic function [3] [5] Binds tubulin, inhibits microtubule polymerization, prevents mitotic spindle formation [4] [5]
Key Preclinical Differentiator Active in preclinical models resistant to taxanes and vinca alkaloids [2] Resistance often develops, limiting efficacy [3] Resistance often develops, limiting efficacy [3]
Blood-Brain Barrier (BBB) Penetration Yes, excellent brain penetration [1] [7] Poor [7] Poor [4]

Detailed Mechanisms of Action

The following diagram illustrates the distinct mechanisms by which these three drug classes disrupt microtubule dynamics.

G cluster_disruption Drug-Induced Disruption Tubulin Tubulin MT_Dynamics Normal Microtubule Dynamics Tubulin->MT_Dynamics Mito_Spindle Functional Mitotic Spindle MT_Dynamics->Mito_Spindle Cell_Division Normal Cell Division Mito_Spindle->Cell_Division This compound This compound Arrest Mitotic Arrest & Cell Death This compound->Arrest Binds Colchicine Site Prevents Polymerization Taxanes Taxanes Taxanes->Arrest Binds Microtubules Prevents Depolymerization Vinca Vinca Vinca->Arrest Binds Vinca Site Prevents Polymerization

Clinical and Experimental Data Summary

Clinical data for this compound primarily comes from early-phase trials, showing promise in specific patient populations. The table below consolidates key efficacy and safety findings.

Aspect Clinical Evidence for This compound Context & Comparison
Efficacy in GBM/HGG Durable responses in a subset of patients with recurrent glioblastoma/grade 4 astrocytoma [1]. One patient with GBM showed >90% tumor reduction [7]. Significant unmet need. Taxanes/vinca alkaloids have limited use in primary brain tumors due to poor BBB penetration [4] [7].
Resistance Overcoming Active in preclinical tumor models refractory to standard microtubule-targeting agents [1] [2]. A key potential advantage over taxanes and vinca alkaloids, to which resistance often develops [3].
Response Biomarker EB1 (End-binding protein 1) identified as a potential predictive biomarker; high EB1 correlated with longer survival in preclinical models [1]. Suggests a path for personalized therapy; such predictive biomarkers are not well-established for classic MTAs in this setting.
Safety & Tolerability Recommended Phase 2 Dose (RP2D): 30 mg/day (oral) for brain tumor patients [1]. Most common AEs: nausea, fatigue [1]. Dose-limiting toxicities differ from classic MTAs (e.g., neurotoxicity for vinca alkaloids, myelosuppression for taxanes) [4].

Key Experimental Protocols from Clinical Studies

To help you interpret the data, here are the core methodologies from the key this compound trials cited.

  • Study CDI-CS-002 (NCT02490800) – Oral Administration (Phase 1/2a)

    • Objective: To determine the Maximum Tolerated Dose (MTD) and assess the safety and efficacy of once-daily oral this compound [1].
    • Patient Population: Adults with advanced solid tumors or recurrent glioblastoma/high-grade glioma [1].
    • Dosing & Design: Daily oral dosing in 28-day cycles using a standard dose-escalation (Phase 1) and expansion (Phase 2a) design [1].
    • Efficacy Assessment: Tumor response was evaluated according to RANO criteria for brain tumors and RECIST v1.1 for solid tumors [1] [2].
    • Biomarker Analysis: Tumor tissue was analyzed for EB1 protein expression to explore its role as a predictive biomarker [1].
  • Study CDI-CS-003 (NCT02895360) – IV Administration (Phase 1/2a)

    • Objective: To characterize the safety and antitumor activity of this compound as a 48-hour intravenous infusion [2].
    • Patient Population: Patients with platinum-resistant/refractory ovarian cancer or glioblastoma at first recurrence [2].
    • Dosing & Design: IV infusion of 70 mg/m² on Days 1, 8, and 15 of a 28-day cycle [2].
    • Efficacy Assessment: Tumor response in the glioblastoma cohort was evaluated using RANO criteria [2].

Key Takeaways for Research and Development

  • Novel Mechanism with Clinical Translational Potential: this compound's unique colchicine-site binding and ability to overcome resistance in preclinical models make it a promising candidate for treating tumors refractory to existing microtubule-targeting agents [1] [2].
  • Targeted Application in CNS Malignancies: Its significant brain penetration addresses a major limitation of taxanes and vinca alkaloids, positioning it as a viable option for high-grade gliomas [1] [7].
  • Path Toward Personalized Therapy: The association between EB1 expression and treatment response provides a potential strategy for patient stratification, which could maximize therapeutic efficacy in future clinical development [1].

References

Lisavanbulin activity paclitaxel-resistant cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Paclitaxel Resistance Mechanisms

Paclitaxel kills cancer cells by stabilizing microtubules, which disrupts normal cell division and leads to cell death [1]. Resistance to paclitaxel is a major clinical challenge and arises through several key mechanisms, summarized in the table below.

Mechanism of Resistance Key Players/Mutations Functional Consequence
Drug Efflux Pumps P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 [2] [3] [1] Increased drug export, reducing intracellular concentration [2]
Microtubule/Target Alterations β-tubulin mutations (e.g., βI, βIII, βIVa isotypes) [3] [1] Altered drug binding site, reducing efficacy [1]
Anti-apoptotic Upregulation Bcl-2, Bcl-xL; Inactivation of p53 [1] Evasion of programmed cell death despite drug presence
Altered Signaling Pathways JAK-STAT, NF-κB, MAPK pathways; Hypoxia (VEGF) [1] Activation of pro-survival and proliferation signals
Epigenetic & Other Changes Overexpression of TRAG-3/CSAG2, PPIA, EDIL3; lncRNAs (e.g., H19) [1] [4] Diverse adaptations promoting cell survival and drug tolerance

Established Paclitaxel-Resistant Cell Line Models

Researchers use various paclitaxel-resistant cell lines to study these mechanisms. The table below summarizes key models and their documented resistance factors.

Cancer Type Cell Line Model Fold Resistance (vs. Parental) Key Identified Resistance Mechanism(s)
Prostate Cancer DU145-TxR [5] Information missing Information missing
High-Grade Serous Ovarian Cancer OVCAR8 PTX R (C & P variants) [2] ~15-20 fold P-glycoprotein overexpression [2]
Breast Cancer MDA-MB-231 PACR [3] 18-170 fold Multidrug Resistance (MDR), loss of mitotic pathways [3]
Breast Cancer ZR75-1 PACR/DOCR [3] 18-170 fold; Cross-resistance to anthracyclines Multidrug Resistance (MDR), loss of mitotic pathways [3]
Breast Cancer MCF-7/PTX [4] Information missing Upregulation of anti-apoptotic proteins (PPIA, stress-70 protein) [4]
Anaplastic Thyroid Cancer 8505C-PTX, SW1736-PTX [6] Information missing Increased BRD9 expression [6]

Experimental Protocols for Resistance Research

A standard approach for generating and validating resistant cell lines involves prolonged, stepwise exposure to the drug. The flowchart below outlines this general workflow.

G start Parental Cancer Cell Line step1 Determine baseline IC₅₀ via cell viability assay start->step1 step2 Begin pulsed treatment with IC₁₀-IC₂₀ dose of paclitaxel step1->step2 step3 Culture in drug-free medium for recovery & expansion step2->step3 step4 Increase drug concentration (1.5-2.0 fold) step3->step4 Repeat cycle over months step5 Confirm resistance via IC₅₀ and characterize mechanisms step3->step5 After stable resistance is observed step4->step2 Repeat cycle over months end Stable Resistant Cell Line step5->end

Key Experimental Steps in Detail:
  • Cell Viability and IC₅₀ Determination:

    • Purpose: Establish the sensitivity of the parental cell line before selection and confirm resistance afterward [5] [2].
    • Protocol: Seed cells in a 96-well plate. Treat with a range of paclitaxel concentrations (e.g., 0.1 nM to 1280 nM) for 48 hours. Add a cell viability reagent (e.g., WST-1, PrestoBlue, MTT) and measure absorbance/fluorescence. Calculate cell viability and use nonlinear regression to determine the IC₅₀ (half-maximal inhibitory concentration) [5] [2].
  • Induction of Resistance:

    • Purpose: To select for a population of cells that can survive and proliferate in the presence of paclitaxel [5] [7].
    • Protocol: Treat parental cells with a low, non-lethal concentration of paclitaxel (around the IC₁₀-IC₂₀) for a short period (e.g., 2-4 days). Replace the medium with a drug-free medium and allow the surviving cells to recover and proliferate. Repeat this cycle, gradually increasing the paclitaxel concentration (e.g., 1.5 to 2.0-fold increments) with each pulse [5] [2]. This process can take several months to establish a stably resistant line [7].
  • Characterization of Resistant Lines:

    • Purpose: To understand the molecular and functional changes driving resistance.
    • Protocol:
      • Fold Resistance: Compare the IC₅₀ of the resistant line to the parental line [2] [7].
      • Mechanism Studies: Use techniques like Western blotting (to detect P-glycoprotein [2] or anti-apoptotic proteins [4]), RNA sequencing [6], proteomic analysis [4], and functional assays (e.g., drug efflux assays) to identify the altered pathways.

A Framework for Evaluating Lisavanbulin

To assess this compound's potential, you can map its performance against the established resistance mechanisms using the protocols described.

  • Test in Validated Models: Evaluate this compound's cytotoxicity across a panel of well-characterized paclitaxel-resistant cell lines (e.g., from the table above).
  • Quantify Activity: Determine the IC₅₀ and fold-resistance of this compound compared to paclitaxel in each model.
  • Investigate Mechanisms: If this compound remains active in resistant lines, probe the underlying reasons:
    • Is it a poor substrate for P-glycoprotein? Test its activity in the presence of P-gp inhibitors like Verapamil [2].
    • Does it effectively bind mutated tubulin? Perform competitive binding assays.
    • Does it bypass apoptotic defects? Analyze markers of apoptosis after treatment.

References

Lisavanbulin survival benefit orthotopic GBM models

Author: Smolecule Technical Support Team. Date: February 2026

Lisavanbulin Survival Benefit in GBM PDX Models

The table below summarizes the survival data from the study, which used a panel of IDH-wildtype GBM patient-derived xenograft (PDX) models. The results demonstrate the significant benefit of this compound, particularly when combined with standard-of-care (SOC) treatments [1].

GBM PDX Model Treatment Group Median Survival (Days) Survival Extension vs. SOC P-value
GBM6 Radiation Therapy (RT) alone 69 -- --
RT + this compound 90 30.4% extension 0.0001
GBM150 RT alone 73 -- --
RT + this compound 143 95.9% extension 0.06
GBM39 RT + Temozolomide (TMZ) 249 -- --
RT + TMZ + this compound 502 101.6% extension 0.0001
GBM26 RT + Temozolomide (TMZ) 121 -- --
RT + TMZ + this compound 172 42.1% extension 0.04
Multiple Models This compound Monotherapy -- 9% to 84% extension (in 9 of 14 PDXs) < 0.01

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the key methodological details from the study:

  • Animal Models: The study used female athymic nude mice (6-7 weeks old) intracranially implanted with orthotopic tumors from the Mayo Clinic collection of GBM PDX models. This collection is noted for recapitulating the genetic diversity of human GBM [1].

  • Drug Formulation & Dosing:

    • This compound (BAL101553): Formulated in 0.9% sodium chloride, pH-adjusted to 5.0. It was administered via oral gavage [1].
    • Temozolomide (TMZ): Suspended in Ora-Plus oral suspending vehicle [1].
    • A critical finding was that prolonged this compound dosing, starting from the first radiation dose until the mice became moribund, was required for maximal therapeutic benefit [1].
  • Radiation Therapy (RT): Radiation was delivered to the entire head of unanesthetized mice using a single lateral beam from a Cesium-137 source. The rest of the body was shielded with a lead block [1].

  • Pharmacokinetic & Pharmacodynamic Analysis:

    • Brain Penetration: Concentrations of the active moiety, avanbulin, in plasma and brain were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The study confirmed excellent brain penetration with brain-to-plasma ratios of 1.3 and 1.6 at 2- and 6-hours postdose, respectively [1].
    • Mechanism of Action: Cell cycle analysis via flow cytometry and immunohistochemical analysis showed that this compound treatment caused a significant increase in phospho-histone H3, indicating mitotic arrest. This arrest is a known mechanism for radiosensitization [1].

Experimental Workflow Diagram

The following Graphviz DOT code outlines the key experimental workflow for these orthotopic model studies.

G cluster_treatments Treatment Groups node1 Implant GBM PDX Cells Intracranially node2 Establish Orthotopic Tumors node1->node2 node3 Randomize into Treatment Groups node2->node3 node4 Administer Treatments node3->node4 t1 Vehicle Control t2 This compound Monotherapy t3 RT and/or TMZ (SOC) t4 RT and/or TMZ + this compound node5 Monitor Survival & Harvest Tissues node4->node5 node6 Analyze Data node5->node6

GBM Orthotopic Model Treatment Workflow

Interpretation of Findings

  • Superior Combination Therapy: The data strongly suggests that this compound acts as a effective combinations with SOC therapy (RT and TMZ), resulting in a dramatic extension of survival, in some cases more than doubling it [1].
  • Critical Dosing Schedule: The research highlights that the dosing schedule and duration are critical factors for achieving optimal efficacy with this compound [1].
  • Strong Clinical Rationale: The demonstrated brain penetration, significant survival benefit, and mechanistic link to mitotic arrest provide a compelling rationale for clinical trials testing this compound in combination with RT or RT/TMZ in GBM patients [1].

References

Phase 1 results lisavanbulin safety profile other microtubule inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Microtubule Targeting Agents (MTAs)

Microtubule Targeting Agents (MTAs) are a well-established class of anticancer drugs that work by disrupting the dynamic process of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis [1]. They are broadly classified into two main categories based on their effect:

Category Mechanism of Action Representative Drugs
Microtubule Stabilizing Agents Inhibit depolymerization, stabilizing the microtubule structure [1] Paclitaxel, Docetaxel, Cabazitaxel, Ixabepilone [1]
Microtubule Destabilizing Agents Inhibit polymerization, preventing microtubule formation [1] Vinblastine, Vincristine, Combretastatin A-4 [1]

A third class, Microtubule Degradation Agents, is an emerging area of research. These compounds trigger the degradation of tubulin itself via the ubiquitin-proteasome system, though none have yet been approved for clinical use [1].

Common Preclinical Experimental Methodologies

The evaluation of novel MTAs typically involves a series of standardized experimental protocols to establish their efficacy and mechanism of action. The methodologies below are commonly used in the field and were detailed in the search results for other compounds [2] [3].

G cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation compound Novel Compound antiprolif Anti-proliferative Assays (MTS, IC50) compound->antiprolif cell_cycle Cell Cycle Analysis (Flow Cytometry) antiprolif->cell_cycle apoptosis Apoptosis Detection (Annexin V, PARP Cleavage) antiprolif->apoptosis migration Migration & Invasion Assays (Wound Healing, Transwell) antiprolif->migration mech_action Mechanism of Action (Tubulin Polymerization, Western Blot, Competitive Binding) antiprolif->mech_action animal_model Animal Efficacy Models (e.g., Xenograft) mech_action->animal_model Confirms Target Engagement pdx_model Patient-Derived Organoids animal_model->pdx_model Validates Clinical Relevance tox_safety Toxicity & Safety (Observable Toxicity) animal_model->tox_safety

References

Lisavanbulin tumor vasculature effects comparison other MTAs

Author: Smolecule Technical Support Team. Date: February 2026

Tumor Vasculature Normalization by Salvianic Acid A (SAA)

The table below summarizes the experimental findings and mechanisms of SAA, which represents a vascular normalization approach contrasting with traditional anti-angiogenic strategies [1].

Aspect Findings for Salvianic Acid A (SAA)
Primary Mechanism Binds to glycolytic enzyme PKM2, inhibiting endothelial glycolysis and activating β-Catenin/Claudin-5 signaling [1].
Effect on Vasculature Promotes vascular normalization; strengthens endothelial cell junctions, improves vessel integrity and function [1].
Downstream Consequence Improves delivery and effectiveness of co-administered chemotherapeutic drugs (e.g., Doxorubicin) in mouse models [1].
Therapeutic Implication Acts as a vascular normalization agent, potentially alleviating tumor hypoxia and improving drug perfusion [1].

Detailed Experimental Protocol for SAA

The key experiments that established SAA's mechanism and efficacy used the following methodologies [1]:

  • In Vitro Model: Used Human Umbilical Vein Endothelial Cells (HUVECs) exposed to hypoxic conditions to mimic the tumor microenvironment.
  • Key Investigations:
    • Glycolysis Measurement: Assessed the inhibitory effect of SAA on endothelial glycolysis.
    • Protein Interaction: Used techniques to confirm the direct binding between SAA and the PKM2 protein.
    • Junction Integrity: Evaluated the strength and formation of endothelial tight junctions.
  • In Vivo Model: Utilized tumor-bearing mice.
  • Key Investigations:
    • Vessel Function: Analyzed whether SAA treatment led to more organized and functional blood vessels.
    • Drug Delivery: Tested if vascular normalization by SAA improved the penetration and efficacy of the chemotherapy drug Doxorubicin.

PKM2 Signaling in Vasculature Normalization

The diagram below illustrates the key mechanistic pathway through which SAA promotes vascular normalization, based on the reported research [1].

G Hypoxia Hypoxia PKM2 PKM2 Hypoxia->PKM2  Promotes SAA SAA SAA->PKM2  Directly Binds Glycolysis Glycolysis SAA->Glycolysis  Inhibits BetaCatenin BetaCatenin SAA->BetaCatenin  Activates PKM2->Glycolysis  Stimulates Glycolysis->BetaCatenin  Influences Claudin5 Claudin5 BetaCatenin->Claudin5  Transactivates TightJunctions TightJunctions Claudin5->TightJunctions  Strengthens VascularNormalization VascularNormalization TightJunctions->VascularNormalization  Leads to ChemoDelivery ChemoDelivery VascularNormalization->ChemoDelivery  Improves

References

RNA signature validation lisavanbulin response prediction

Author: Smolecule Technical Support Team. Date: February 2026

Lisavanbulin: Preclinical & Experimental Data

The table below summarizes key experimental findings for this compound (also referred to as BAL101553) from a published preclinical study [1].

Aspect Experimental Data & Findings
Drug Name This compound (BAL101553, the prodrug of BAL27862) [1]
Mechanism of Action Microtubule-destabilizing agent that activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest and death [1].
Tested Models Orthotopic glioblastoma (GBM) mouse models: immunologically "cold" SB28 (ICB-resistant) and "hot" GL261 (ICB-sensitive) [1].
Efficacy as Monotherapy Significantly prolonged survival in SB28 model (median survival: 35 days vs. 29 days for control). Similar efficacy with 15 mg/kg and 25 mg/kg doses [1].
Synergistic Combinations Anti-CD40 antibody: Synergized with this compound, leading to prolonged survival in the SB28 model. This effect was found to be T-cell-independent [1].
Combination with Immunotherapy Immune Checkpoint Blockade (ICB): No statistically significant survival benefit when combined with this compound (anti-PD-1 + anti-CTLA-4) in the SB28 model [1].
Key In-Vitro Finding Induced modest release of HMGB1 (an immunogenic cell death marker) from SB28 glioma cells [1].

Workflow for Developing a Predictive RNA Signature

Although a specific RNA signature for this compound is not available, the following diagram illustrates a general, validated research workflow for developing and validating a predictive RNA signature in oncology, based on studies in gastric cancer and pan-cancer analyses [2] [3]. You can adapt this framework to investigate biomarkers for this compound response.

workflow RNA Signature Development Workflow start Start: Hypothesis (e.g., Senescence-related lncRNAs predict therapy response) data_acq Data Acquisition (RNA-seq data & clinical data from public databases e.g., TCGA) start->data_acq signature_id Signature Identification (Co-expression network analysis with genes of interest) data_acq->signature_id model_build Model Construction (Univariate & Multivariate Cox Regression) signature_id->model_build risk_strat Risk Stratification (High-risk vs. Low-risk groups based on median score) model_build->risk_strat bio_validation Biological & Clinical Validation risk_strat->bio_validation km_analysis Kaplan-Meier Analysis (Overall Survival) risk_strat->km_analysis roc_analysis ROC Analysis (Model Performance, e.g., AUC) risk_strat->roc_analysis immune_analysis Immune Microanalysis (TME, TMB, Immune Cell Infiltration) risk_strat->immune_analysis exp_validation Experimental Validation (qRT-PCR on independent patient samples & cell lines) risk_strat->exp_validation end Prognostic & Predictive Tool bio_validation->end

Research Pathways and Next Steps

To advance your research on this topic, consider the following approaches:

  • Consult Clinical Trial Records: As this compound is in clinical trials (e.g., NCT03250299 and NCT02490800), future results may include analyses on predictive biomarkers. Monitoring these resources is crucial.
  • Adapt Existing Frameworks: The general workflow for RNA signature development is well-established [2] [3]. You can apply this methodology to your own transcriptomic data from this compound-treated models.
  • Focus on Mechanism-Based Biomarkers: Given that this compound disrupts mitosis, investigating signatures related to cell cycle progression, microtubule dynamics, or the spindle assembly checkpoint could be fruitful. The synergy with anti-CD40 therapy also suggests the tumor microenvironment, particularly innate immunity, is a key area [1].

References

Lisavanbulin combination radiotherapy versus temozolomide radiotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Temozolomide with Radiotherapy: An Established Regimen for Gliomas

Temozolomide (TMZ) is an oral alkylating agent that can cross the blood-brain barrier, making it a cornerstone of treatment for brain tumors [1] [2]. Its combination with radiotherapy (RT) is a standard of care, particularly for high-grade gliomas, and has also shown efficacy in slow-growing low-grade gliomas (LGGs) [3].

The table below summarizes key clinical trial data for this combination:

Trial / Study Name Phase Patient Population Key Efficacy Findings Common Toxicities
E3F05 (ECOG-ACRIN) [3] Phase 3 Grade 2 Glioma (Low-Grade) 10-year overall survival: 70% (with TMZ) vs. 47% (RT alone) [3] Fatigue, nausea, myelosuppression (e.g., thrombocytopenia, neutropenia) [3]
Chinese RCT [1] N/A High-risk Grade 2 Glioma (LGG) Improved progression-free survival (PFS) vs. RT alone (primary outcome) [1] Hematological toxicity, vomiting; generally well-tolerated [1]
NSCLC Brain Metastases Study [2] N/A Brain Metastases from Non-Small Cell Lung Cancer Improved objective response and overall survival (median OS: 10 vs. 8.5 months) vs. WBRT + placebo [2] Hematological toxicity; no significant difference vs. control [2]

Experimental Protocols for Temozolomide Combination Therapy

The methodology for combining temozolomide with radiotherapy is well-established in clinical practice and research.

  • Clinical Protocol for Newly Diagnosed Glioblastoma: The classic "Stupp protocol" involves concurrent chemoradiation followed by adjuvant chemotherapy [4].

    • Radiotherapy: Typically delivered as 60 Gy in 30 fractions of 2 Gy each, 5 days per week [4].
    • Concurrent TMZ: Administered daily at a low dose (e.g., 75 mg/m²) throughout the course of radiotherapy, including weekends [4].
    • Adjuvant TMZ: After a 4-week break, patients receive 6 cycles of TMZ at a higher dose (e.g., 150-200 mg/m²/day) for 5 days, in a 28-day cycle [4].
  • Preclinical In-Vitro Protocol: Studies on glioma cell lines (e.g., U87) investigate TMZ's interaction with other agents.

    • Cell Treatment: Cells are treated with TMZ, often in combination with other molecules like O6-Benzylguanine (BG) to increase sensitivity to alkylating agents [5].
    • Radiation Exposure: Cells may be exposed to different radiation regimens, including low-dose fractionated radiation therapy (LDFRT) or standard 2 Gy doses [5].
    • Outcome Measurement: Cell proliferation is tracked over time using systems like the RT-CES (real-time cell electronic sensing) to assess the synergistic effects of the combined treatment [5].

The workflow below illustrates the typical clinical protocol for combining temozolomide with radiotherapy.

G Start Patient Diagnosis Concurrent Concurrent Phase Radiotherapy: 60 Gy / 30 fx + Daily TMZ (75 mg/m²) Start->Concurrent Break Treatment Break (approx. 4 weeks) Concurrent->Break Adjuvant Adjuvant Phase TMZ (150-200 mg/m²) 5 days per 28-day cycle (6 cycles) Break->Adjuvant FollowUp Follow-up & Monitoring Adjuvant->FollowUp

References

Cross-trial comparison lisavanbulin recurrent glioblastoma outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Trial Comparison of Lisavanbulin in Recurrent Glioblastoma

Trial Feature NCT02490800 (Phase 1/2a) [1] NCT02895360 (Phase 2a) [2]
Intervention Once-daily oral this compound [1] 48-hour intravenous infusion, Days 1, 8, 15 of 28-day cycle [2]
Recommended Dose 30 mg/day (for brain tumor patients) [1] 70 mg/m² [2]
Patient Population Recurrent glioblastoma or high-grade glioma [1] Glioblastoma at first recurrence [2]

| Key Efficacy Outcomes | - Profound, durable responses in a subset [1]

  • One complete response and one partial response (>90% reduction) reported in phase 1 [3]
  • Two patients on treatment for >4 years [3] | - One patient with partial response (>90% tumor reduction) [2]
  • One patient with stable disease over 8 cycles [2] | | Common Treatment-Related Adverse Events | Nausea, fatigue [1] | Well-tolerated; majority of AEs were mild or moderate [2] | | Dose-Limiting Toxicities | Hallucinations, confusion, gait disturbance (at 35 mg/day) [1] | Hypotension (during Phase 1 dose-escalation) [2] | | Biomarker Research | Exploration of EB1 (End-binding protein 1) as a predictive biomarker [1] | Information not specified in available source |

Detailed Experimental Protocols

The robustness of these findings is supported by standardized trial methodologies.

  • Study Designs: Both trials were open-label and multi-center [1] [2]. NCT02490800 followed a phase 1/2a design to determine the maximum tolerated dose (MTD) and assess preliminary efficacy [1]. NCT02895360 was a phase 2a expansion study to further characterize safety and antitumor activity at the recommended phase 2 dose (RP2D) [2].
  • Patient Eligibility: Key inclusion criteria across trials were similar, requiring patients with histologically confirmed glioblastoma at recurrence, measurable disease as defined by RANO criteria, and an acceptable organ function [2]. Patients were excluded if they had peripheral neuropathy ≥ Grade 2 or significant cardiac disease [2].
  • Efficacy & Safety Assessments: Tumor response was evaluated radiologically per RANO criteria [2]. Safety was assessed by monitoring adverse events, which were graded according to CTCAE (Common Terminology Criteria for Adverse Events) version 4.03 [2].

Mechanism of Action and Clinical Development Pathway

This compound's distinct mechanism and clinical journey are visualized in the following diagrams.

This compound Mechanism of Action Oral Oral Active Active Oral->Active Converts to Microtubule Microtubule Active->Microtubule Binds Tubulin (Colchicine Site) Death Death Microtubule->Death Disrupts Dynamics Activates Spindle Checkpoint

Avanbulin, the active form of this compound, targets the colchicine site on tubulin, leading to disrupted microtubule dynamics and ultimately tumor cell death [1] [3] [2].

This compound Clinical Development Path Preclinical Preclinical Studies Brain-penetrant Activity in resistant models Phase1 Phase 1 Dose Finding IV & Oral Preclinical->Phase1 RecurrentGBM Phase 1/2a in Recurrent GBM (NCT02490800, NCT02895360) Phase1->RecurrentGBM NewlyDiagnosed Phase 1 with RT in Newly Diagnosed (NCT03250299) Phase1->NewlyDiagnosed + Radiotherapy Biomarker Future Research Biomarker-Driven Trials RecurrentGBM->Biomarker

Clinical development spans different stages of glioblastoma. The future focus, under the Glioblastoma Foundation, is on biomarker-driven trials [1] [3] [4].

Key Insights and Future Directions

  • Promising Subset Activity: The most significant finding is the durable clinical benefit observed in a small subset of patients, with some responding for over four years, which is exceptional in recurrent glioblastoma [3].
  • Route of Administration: The development of an oral formulation is a practical advantage, offering potential for chronic daily dosing and improved quality of life compared to intravenous infusions [1].
  • Critical Next Step: The central challenge is identifying responders upfront. Research into EB1 (End-binding protein 1) as a predictive biomarker is a key translational effort from these trials [1]. The Glioblastoma Foundation, which has now acquired the drug, plans to advance clinical development in the US with a focus on a gene signature for patient selection [3] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

515.23933582 Da

Monoisotopic Mass

515.23933582 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5PT0QP06X5

Wikipedia

Lisavanbulin

Dates

Last modified: 02-18-2024

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